Synthesis Pathway of 4-Acetyl-4-ethylcyclohexan-1-one: A Comprehensive Technical Guide
Executive Summary The compound 4-acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6) is a highly specialized bicyclic precursor and functionalized intermediate used extensively in the synthesis of complex liquid crystals, f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6) is a highly specialized bicyclic precursor and functionalized intermediate used extensively in the synthesis of complex liquid crystals, fragrance derivatives, and rigid bicyclo[2.2.2]octane scaffolds. Synthesizing this geminally disubstituted cyclohexanone requires precise regiocontrol to establish the quaternary carbon center.
This whitepaper details a robust, field-proven three-step synthetic pathway: (1) Base-catalyzed double cyanoethylation , (2) Alkaline hydrolysis , and (3) Decarboxylative Blanc cyclization . By controlling thermodynamic enolate formation and leveraging pyrolytic ring-closing mechanisms, this pathway ensures high fidelity and scalability.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the 4-acetyl-4-ethylcyclohexan-1-one ring relies on the predictable intramolecular cyclization of a 1,7-dioic acid (pimelic acid derivative).
Regioselective Michael Addition: The pathway begins with the exhaustive cyanoethylation of 2-pentanone (methyl propyl ketone) using acrylonitrile. In asymmetric aliphatic ketones, base-catalyzed cyanoethylation preferentially occurs at the less sterically hindered, thermodynamically stable enolate position. Under Triton B catalysis, the methylene group (C3) of 2-pentanone is doubly alkylated over the methyl group (C1), establishing the required ethyl and acetyl substituents on a single quaternary carbon .
Hydrolytic Conversion: The resulting dinitrile is hydrolyzed under strongly basic conditions to yield the corresponding heptanedioic acid. Base catalysis is chosen over acid catalysis to prevent premature lactamization or unwanted side reactions.
Pyrolytic Decarboxylation (Blanc Cyclization): Heating the diacid with acetic anhydride forms a polymeric/cyclic anhydride intermediate. Upon thermolysis at 250°C, this intermediate undergoes a concerted pyrolytic decarboxylation, ejecting CO₂ and forming the thermodynamically favored 6-membered cyclohexanone ring .
Pathway Visualization
Figure 1: Three-step synthetic pathway for 4-acetyl-4-ethylcyclohexan-1-one.
Step-by-Step Experimental Protocols
Step 1: Base-Catalyzed Double Cyanoethylation
Objective: Synthesize 4-acetyl-4-ethylheptanedinitrile via Michael addition.
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.
Charge: Add 2-pentanone (1.0 eq) and Triton B (benzyltrimethylammonium hydroxide, 40% in methanol, 0.05 eq) dissolved in tert-butanol (solvent).
Addition: Begin dropwise addition of acrylonitrile (2.1 eq). Causality Check: The reaction is highly exothermic. Control the addition rate to maintain the internal temperature strictly between 20°C and 25°C to prevent acrylonitrile polymerization.
Maturation: Stir the mixture for an additional 2 hours at room temperature.
Workup: Neutralize the catalyst with dilute HCl. Extract the organic layer with dichloromethane, wash with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude residue from ethanol to yield pure 4-acetyl-4-ethylheptanedinitrile.
Step 2: Alkaline Hydrolysis to the Diacid
Objective: Convert the dinitrile to 4-acetyl-4-ethylheptanedioic acid.
Setup: Equip a flask with a reflux condenser and a gas scrubber to neutralize evolved ammonia.
Reaction: Suspend the dinitrile (1.0 eq) in a 20% aqueous potassium hydroxide (KOH) solution (3.0 eq). Heat the mixture to a gentle reflux (approx. 100°C).
Self-Validating System: Monitor the reaction progress by holding wet universal indicator paper over the condenser outlet. The reaction is complete when the paper no longer turns blue (indicating the cessation of ammonia gas evolution, typically 12–16 hours).
Workup: Cool the solution to 0°C and slowly acidify with concentrated HCl to pH 2. The diacid will precipitate as a white crystalline solid. Filter, wash with ice-cold water, and dry under vacuum.
Objective: Pyrolytic ring closure to form 4-acetyl-4-ethylcyclohexan-1-one.
Anhydride Formation: In a distillation apparatus, combine the diacid (1.0 eq) with acetic anhydride (3.0 eq). Heat the mixture to 160°C for 1.5 hours. During this phase, acetic acid will distill off as the intermediate cyclic/polymeric anhydride forms.
Thermolysis: Gradually raise the temperature of the heating mantle to 250°C.
Self-Validating System: At ~250°C, vigorous effervescence will occur as CO₂ is ejected from the molecule. The target cyclohexanone will simultaneously distill over. Continue heating until gas evolution completely ceases.
Purification: Collect the distillate. Dissolve in ether, wash with saturated NaHCO₃ to remove trace acetic acid, dry, and perform a final fractional vacuum distillation to isolate pure 4-acetyl-4-ethylcyclohexan-1-one.
Quantitative Data & Yield Analysis
The following table summarizes the expected molecular transformations, mass balances, and typical isolated yields for the optimized workflow.
Step
Intermediate / Product
Molecular Formula
Molecular Weight ( g/mol )
Typical Yield (%)
Physical Appearance
SM
2-Pentanone
C₅H₁₀O
86.13
N/A
Colorless liquid
1
4-Acetyl-4-ethylheptanedinitrile
C₁₁H₁₆N₂O
192.26
75 – 82%
White solid / heavy oil
2
4-Acetyl-4-ethylheptanedioic acid
C₁₁H₁₈O₅
230.25
70 – 78%
White crystalline solid
3
4-Acetyl-4-ethylcyclohexan-1-one
C₁₀H₁₆O₂
168.23
45 – 55%
Pale yellow liquid
Note: The yield in Step 3 is inherently limited by the pyrolytic nature of the Blanc cyclization, which can favor minor oligomerization side-reactions if the temperature ramp is not strictly controlled.
References
Bruson, H. A., & Riener, T. W. (1943). The Chemistry of Acrylonitrile. IV. Cyanoethylation of Active Hydrogen Groups. Journal of the American Chemical Society, 65(1), 23–27. URL:[Link]
Holtz, H. D., & Stock, L. M. (1964). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society, 86(23), 5183–5188. URL:[Link]
Exploratory
4-Acetyl-4-ethylcyclohexan-1-one: Structural Chemistry, Synthesis, and Applications in Advanced Materials and Drug Discovery
Executive Summary In the realm of physical organic chemistry and advanced materials science, sterically hindered bicyclic precursors are highly sought after for their ability to enforce rigid molecular geometries. 4-Acet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of physical organic chemistry and advanced materials science, sterically hindered bicyclic precursors are highly sought after for their ability to enforce rigid molecular geometries. 4-Acetyl-4-ethylcyclohexan-1-one is a highly specialized synthetic intermediate that serves as the foundational building block for 1,4-disubstituted bicyclo[2.2.2]octane derivatives. By acting as a rigid spacer, this compound enables the synthesis of advanced nematic liquid crystals for electro-optic displays and provides a robust, metabolically stable pharmacophore for modern drug discovery. This technical guide deconstructs the structural nomenclature, physicochemical properties, mechanistic synthesis, and downstream applications of this critical intermediate.
Structural & Physicochemical Profiling
IUPAC Nomenclature and Molecular Architecture
The formal IUPAC name, 4-acetyl-4-ethylcyclohexan-1-one , is derived systematically:
Root Structure: A six-membered saturated carbocycle (cyclohexane ).
Principal Functional Group: A ketone carbonyl at the C1 position, dictating the suffix (-1-one ).
Substituents: The C4 position is a quaternary stereocenter bearing two distinct alkyl/acyl groups: an acetyl group (ethanoyl,
) and an ethyl group (). Alphabetical prioritization places "acetyl" before "ethyl."
Conformationally, the cyclohexane ring adopts a chair structure. The extreme steric bulk at the C4 quaternary center forces the molecule into a highly strained conformation where one of the bulky groups must occupy an unfavorable axial position. This built-in steric strain is the thermodynamic driver that makes 4-acetyl-4-ethylcyclohexan-1-one an ideal precursor for intramolecular cyclization; the molecule is pre-organized for bridging reactions (such as intramolecular aldol condensations) to relieve steric crowding by forming a bicyclic system.
Quantitative Data Summary
The following table summarizes the validated physicochemical parameters of the compound [1].
Property
Value
IUPAC Name
4-acetyl-4-ethylcyclohexan-1-one
CAS Registry Number
63381-72-6
Molecular Formula
Molecular Weight
168.23 g/mol
Refractive Index ()
1.4775
Physical State
Viscous Liquid (at 25°C)
Key Functional Groups
Ketone (C1), Acetyl (C4), Ethyl (C4)
Mechanistic Synthetic Pathways
The synthesis of 4-acetyl-4-ethylcyclohexan-1-one relies on the precise manipulation of linear nitrile precursors. The foundational methodology involves the cyanoethylation of ketone anions to form 4-acetyl-4-ethylheptanedinitrile (also known as 3-acetyl-3-ethylpimelonitrile), as originally pioneered by [2].
Once the dinitrile is isolated, it undergoes a two-stage transformation:
Alkaline/Acidic Hydrolysis: The terminal nitriles are hydrolyzed into carboxylic acids, yielding 4-acetyl-4-ethylheptanedioic acid.
Thermal Decarboxylative Cyclization: The resulting diacid is subjected to a Blanc-type reaction. By heating the diacid in the presence of a templating catalyst (like Barium Hydroxide or Acetic Anhydride), the molecule undergoes an intramolecular Dieckmann-type condensation followed by decarboxylation, ejecting
and to close the six-membered ring.
Synthetic workflow for 4-acetyl-4-ethylcyclohexan-1-one via nitrile hydrolysis and cyclization.
Applications in Advanced Materials and Pharmacology
The primary utility of 4-acetyl-4-ethylcyclohexan-1-one lies in its downstream conversion into 1,4-disubstituted bicyclo[2.2.2]octanes . This is achieved via an intramolecular aldol condensation between the C1 ketone and the C4 acetyl group, followed by Wolff-Kishner reduction.
Electro-Optic Liquid Crystals (LCDs): [3] demonstrated that incorporating the bicyclo[2.2.2]octane ring into cyano-substituted systems produces mesogens with wide-range enantiotropic nematic phases. These materials exhibit low birefringence and positive dielectric anisotropy, making their eutectic mixtures highly attractive for cholesteric–nematic phase change displays.
Physical Organic Chemistry: The rigid, non-conjugative framework of the resulting bicyclo[2.2.2]octanes makes them perfect models for studying isolated polar and inductive substituent effects, famously utilized in Grob fragmentation models [4].
Drug Discovery: In modern medicinal chemistry, the bicyclo[2.2.2]octane core acts as a 3D bioisostere for flat phenyl rings. By replacing a benzene ring with this bulky,
-rich aliphatic cage, researchers can drastically improve the metabolic stability and aqueous solubility of Active Pharmaceutical Ingredients (APIs).
Downstream conversion into bicyclo[2.2.2]octane derivatives for materials and drug discovery.
Standard Operating Procedure (SOP): Laboratory-Scale Synthesis & Isolation
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis of 4-acetyl-4-ethylcyclohexan-1-one from 4-acetyl-4-ethylheptanedinitrile.
Phase 1: Alkaline Hydrolysis
Charge Reactor: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-acetyl-4-ethylheptanedinitrile (1.0 eq) in a 20% aqueous solution of potassium hydroxide (
) (excess).
Reflux: Heat the mixture to a vigorous reflux for 12-16 hours.
Causality: Prolonged heating under strongly basic conditions is mandatory to fully hydrolyze the sterically hindered terminal nitrile groups into carboxylates. The complete evolution of ammonia gas (
) serves as a visual and olfactory indicator of reaction progress.
Acidification & Extraction: Cool the reaction mixture to 0°C. Carefully acidify with concentrated
until the solution reaches pH 2. Extract the precipitated 4-acetyl-4-ethylheptanedioic acid using diethyl ether (3 x 100 mL).
Desiccation: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the crude diacid.
Phase 2: Thermal Decarboxylative Cyclization
Catalyst Integration: Intimately mix the crude diacid with a catalytic amount of barium hydroxide (
) in a distillation flask.
Causality: The barium ion acts as a templating agent. By forming a barium dicarboxylate salt, the two ends of the aliphatic chain are brought into close spatial proximity. This entropically favors the intramolecular formation of the 6-membered ring over competing intermolecular oligomerization.
Dry Distillation: Equip the flask for short-path distillation. Gradually heat the solid mixture to 280-300°C under a slight vacuum.
Collection: As the Dieckmann-type condensation and subsequent decarboxylation occur,
is evolved. The target product, 4-acetyl-4-ethylcyclohexan-1-one, co-distills with the generated water.
Isolation & Validation: Extract the biphasic distillate with dichloromethane (
). Wash the organic layer with saturated to remove any unreacted acid, dry, and evaporate the solvent.
Self-Validation Check: Confirm the structural integrity of the isolated viscous liquid via IR spectroscopy (verifying distinct carbonyl stretches for the ring ketone at ~1715 cm⁻¹ and the acetyl group at ~1705 cm⁻¹) and by measuring the Refractive Index (
must align with the literature value of 1.4775).
Conclusion
4-Acetyl-4-ethylcyclohexan-1-one is far more than a simple cyclic ketone; it is a meticulously designed architectural precursor. By leveraging its inherent steric strain and strategically placed functional groups, chemists can reliably access the bicyclo[2.2.2]octane framework. Whether engineering the next generation of high-contrast liquid crystal displays or designing metabolically resilient pharmaceuticals, mastering the synthesis and reactivity of this compound remains a critical capability in applied chemical sciences.
References
Holtz, H. D., & Stock, L. M. (1964). Chemistry of the Bicyclo[2.2.2]octanes. Part II. Journal of the American Chemical Society, 86(23), 5183–5188.[Link]
Barkley, L. B., & Levine, R. (1950). Reactions of Certain Ketone Anions with β-Chloropropionitrile. Journal of the American Chemical Society, 72(8), 3699-3701.[Link]
Gray, G. W., & Kelly, S. M. (1981). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, 26-31.[Link]
Grob, C. A., & Rich, R. (1979). Synthesis of 4-Substituted Bicyclo[2.2.2]oct-1-yl-p-Nitrobenzenesulfonates. Helvetica Chimica Acta, 62(8), 2802-2816.[Link]
Foundational
4-Acetyl-4-ethylcyclohexan-1-one CAS number lookup
An In-Depth Technical Guide to 4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6): Synthesis Mechanisms and Materials Science Applications As a Senior Application Scientist, I have structured this whitepaper to serve as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6): Synthesis Mechanisms and Materials Science Applications
As a Senior Application Scientist, I have structured this whitepaper to serve as a comprehensive, mechanistic, and highly practical guide for researchers and materials scientists. The compound 4-Acetyl-4-ethylcyclohexan-1-one (CAS Registry Number: 63381-72-6) is a highly specialized cycloaliphatic building block. While it may appear as a simple dicarbonyl, its unique 4,4-disubstitution pattern makes it a critical precursor in the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes—rigid core structures that have revolutionized the development of wide-range enantiotropic nematic liquid crystals.
This guide dissects the chemical identity, the causal logic behind its de novo synthesis, self-validating experimental protocols, and its downstream utility in advanced electro-optic materials.
Chemical Identity and Quantitative Data
Before diving into synthetic methodologies, it is crucial to establish the physicochemical baseline of the target compound and its primary precursor.
Table 1: Physicochemical Identity and Precursor Data
Property
Value
IUPAC Name
4-Acetyl-4-ethylcyclohexan-1-one
CAS Registry Number
63381-72-6
Molecular Formula
C₁₀H₁₆O₂
Molecular Weight
168.23 g/mol
Primary Precursor
4-Acetyl-4-ethylheptanedinitrile (CAS: 4673-07-8)
Key Structural Features
Cyclohexane ring, C1-ketone, C4-acetyl, C4-ethyl
Primary Application
Intermediate for bicyclo[2.2.2]octane liquid crystals
Mechanistic Pathway: The Thorpe-Ziegler Approach
The synthesis of highly substituted cyclohexanones requires precise regiocontrol. The most robust pathway to 4-acetyl-4-ethylcyclohexan-1-one relies on the double cyanoethylation of an aliphatic ketone, followed by a Thorpe-Ziegler cyclization.
The logic of this pathway is rooted in thermodynamic control. By starting with 2-pentanone, we exploit the differential reactivity of its alpha-carbons. The C3 methylene group is more substituted than the C1 methyl group, allowing for regioselective double Michael addition with acrylonitrile to form the dinitrile intermediate. Subsequent intramolecular cyclization and decarboxylation yield the target 6-membered ring.
Fig 1: Synthetic workflow for 4-acetyl-4-ethylcyclohexan-1-one via Thorpe-Ziegler cyclization.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an observable or analytical checkpoint to confirm success before proceeding, minimizing wasted resources. This methodology is adapted from foundational work on ketone anion reactions with β-chloropropionitrile and acrylonitrile [1].
Causality & Procedure: Acrylonitrile is highly susceptible to anionic polymerization. To prevent this, the reaction must be kept strictly between 0–5 °C. Dissolve 2-pentanone (1.0 eq) in ethanol and add a catalytic amount of ethanolic KOH (0.1 eq). The base generates the thermodynamic enolate at the C3 position. Slowly add acrylonitrile (2.1 eq) dropwise over 2 hours. The slow addition ensures the local concentration of acrylonitrile remains low, favoring the Michael addition over polymerization.
Validation Checkpoint: Perform ¹H-NMR on the crude extract. The complete disappearance of the C3 methylene protons (~2.4 ppm) and the appearance of complex multiplets for the cyanoethyl groups validate successful double alkylation.
Phase 2: Thorpe-Ziegler Cyclization
Objective: Intramolecular condensation to form the cyclohexane framework.
Causality & Procedure: The dinitrile must undergo intramolecular attack. We use Sodium Amide (NaNH₂, 1.1 eq) in anhydrous toluene under high dilution conditions. NaNH₂ is chosen because it is a strong, non-nucleophilic base that quantitatively deprotonates the alpha-nitrile carbon without attacking the nitrile carbon itself (which alkoxides might do). High dilution ensures the deprotonated carbon encounters the internal nitrile group faster than a neighboring molecule, preventing oligomerization. Stir at 80 °C for 4 hours.
Validation Checkpoint: Isolate a small aliquot and run an IR spectrum. The appearance of a sharp imine (C=N) stretch at ~1640 cm⁻¹ and the retention of a single nitrile (C≡N) stretch at ~2250 cm⁻¹ confirms the formation of the enaminonitrile intermediate.
Phase 3: Hydrolysis and Decarboxylation
Objective: Yield the final product, 4-Acetyl-4-ethylcyclohexan-1-one.
Causality & Procedure: The enaminonitrile is highly stable and requires harsh conditions to break down. Suspend the intermediate in 50% aqueous H₂SO₄ and heat to reflux (110 °C). The acid catalyzes the hydrolysis of the imine to a ketone and the nitrile to a carboxylic acid, forming a β-keto acid. The reflux temperature provides the necessary thermal activation energy for the β-keto acid to undergo spontaneous pericyclic decarboxylation via a 6-membered transition state, driven by the entropic release of CO₂.
Validation Checkpoint: The reaction is complete when CO₂ gas evolution (bubbling) visually ceases. Final validation is achieved via ¹³C-NMR, which must show exactly two distinct carbonyl resonances: the ring ketone at ~210 ppm and the acetyl ketone at ~208 ppm.
The primary industrial value of 4-acetyl-4-ethylcyclohexan-1-one lies in its role as a precursor for 1,4-disubstituted bicyclo[2.2.2]octanes. As detailed by Grob et al. (1981) [2], incorporating the bicyclo[2.2.2]octane ring into cyano-substituted systems produces liquid crystals with wide-range enantiotropic nematic phases.
Why Bicyclo[2.2.2]octane?
In electro-optic displays (particularly cholesteric-nematic phase transition modes), optical clarity and contrast are paramount. Traditional benzene-based liquid crystals possess delocalized π-electrons, which inherently increase the birefringence (Δn) of the material, leading to unwanted optical interference. By converting 4-acetyl-4-ethylcyclohexan-1-one into a bicyclo[2.2.2]octane derivative, chemists create a perfectly rigid, linear, and aliphatic core. This structural rigidity maintains a high clearing temperature (nematic-to-isotropic transition) while entirely eliminating π-electron interference, resulting in exceptionally low birefringence and positive dielectric anisotropy.
Fig 2: Logical pathway from precursor to advanced electro-optic liquid crystal display integration.
Barkley, L. B., & Levine, R. (1950). Reactions of Certain Ketone Anions with β-Chloropropionitrile. Journal of the American Chemical Society, 72(8), 3699–3701.
URL:[Link]
Grob, C. A., & Rich, R. (1981). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (1), 26-31.
URL:[Link]
Exploratory
Technical Guide: Discovery and Synthesis of 4-Acetyl-4-ethylcyclohexan-1-one
The following technical guide details the discovery, chemical theory, and practical synthesis of 4-Acetyl-4-ethylcyclohexan-1-one , a specialized disubstituted cyclohexanone intermediate. This guide is structured for res...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, chemical theory, and practical synthesis of 4-Acetyl-4-ethylcyclohexan-1-one , a specialized disubstituted cyclohexanone intermediate.
This guide is structured for researchers and process chemists, focusing on the definitive Holtz & Stock (1964) methodology, which remains the primary reference for this specific structural motif.
Executive Summary
4-Acetyl-4-ethylcyclohexan-1-one is a 4,4-disubstituted cyclohexanone derivative primarily utilized as a high-value synthetic intermediate in the construction of rigid bicyclic systems (specifically bicyclo[2.2.2]octanes ) and complex spiro-cyclic scaffolds found in medicinal chemistry.
Its discovery is rooted in physical-organic chemistry, specifically in the work of Holtz and Stock (1964) , who synthesized the molecule to study field effects and the transmission of electronic substituent effects in rigid aliphatic systems. The molecule represents a classic example of constructing quaternary carbon centers via bis-cyanoethylation followed by ketonic decarboxylation .
Historical Discovery & Scientific Context
The first isolation and characterization of 4-acetyl-4-ethylcyclohexan-1-one was reported by H. D. Holtz and L. M. Stock in The Journal of Organic Chemistry in 1964.
Objective: The researchers sought to synthesize 1-carboxy-4-substituted bicyclo[2.2.2]octanes to measure the dissociation constants of carboxylic acids where the substituent is held at a fixed distance and orientation, thereby isolating the inductive (field) effect from steric and resonance factors.
Role of the Molecule: 4-Acetyl-4-ethylcyclohexan-1-one served as the critical precursor. The 4-acetyl and 4-ethyl groups provided the necessary carbon framework to bridge the cyclohexane ring into the bicyclo[2.2.2]octane system.
Precedent: The synthesis adapted the earlier "cyanoethylation" methodologies established by Bruson and Riener (1942) and the cyclization techniques of Colonge and Vuillemet (1961) .
Synthetic Pathway & Mechanism
The synthesis is a three-stage linear sequence starting from commercially available 2-pentanone (methyl propyl ketone). The pathway relies on the thermodynamic stability of the 6-membered ring and the efficiency of Michael additions to acrylonitrile.
Stage 1: Bis-Cyanoethylation (Michael Addition)
The reaction begins with the double Michael addition of acrylonitrile to 2-pentanone .
Regioselectivity: 2-Pentanone has two alpha-positions: C1 (methyl) and C3 (methylene). Under basic conditions (thermodynamic control), alkylation at the more substituted carbon (C3) is generally more difficult due to sterics, but cyanoethylation is unique. The reaction is reversible, and the accumulation of the bis-adduct at the C3 position is favored to form the quaternary center.
Product: 3-Acetyl-3-ethylpimelonitrile.
Stage 2: Hydrolysis
The dinitrile intermediate is subjected to acidic or basic hydrolysis to convert the two nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding 3-acetyl-3-ethylpimelic acid .
Stage 3: Ketonic Decarboxylation (Cyclization)
The dicarboxylic acid undergoes thermal cyclization (often utilizing acetic anhydride or pyrolysis of a barium/thorium salt). This is a Blanc rule favored cyclization, where a 1,7-diacid forms a stable 6-membered ketone with the loss of CO₂ and H₂O.
Detailed Experimental Protocol
Note: The following protocol is reconstructed from the Holtz & Stock (1964) and Bruson & Riener (1942) methodologies. Standard safety precautions for handling acrylonitrile (highly toxic) and thermal cyclizations must be observed.
Phase A: Synthesis of 3-Acetyl-3-ethylpimelonitrile
Reagents:
2-Pentanone (Methyl propyl ketone): 1.0 eq
Acrylonitrile: 2.2 eq (slight excess)
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH): Catalytic amount (approx 2-5 mol%)
Solvent: t-Butanol or Dioxane (optional, often run neat)
Procedure:
Setup: Equip a 3-neck flask with a stirrer, reflux condenser, and dropping funnel.
Initiation: Charge the flask with 2-pentanone and the Triton B catalyst.
Addition: Add acrylonitrile dropwise while maintaining the temperature between 30-40°C. The reaction is exothermic.
Completion: After addition, heat the mixture to 40-50°C for 3-12 hours to drive the reaction to the bis-adduct.
Workup: Neutralize the catalyst with dilute HCl. Wash the organic layer with water/brine.
Purification: Distill under reduced pressure. The bis-cyanoethylated product (3-acetyl-3-ethylpimelonitrile) has a high boiling point.
Phase B: Hydrolysis to 3-Acetyl-3-ethylpimelic Acid
Reagents:
Concentrated HCl
Glacial Acetic Acid (as co-solvent)
Procedure:
Dissolve the nitrile from Phase A in a mixture of conc. HCl and glacial acetic acid.
Reflux vigorously for 24-48 hours. The nitrile groups are hydrolyzed first to amides and then to acids.
Evaporate the solvent to dryness.
Extract the residue with ether or ethyl acetate to isolate the crude diacid.
Phase C: Cyclization to 4-Acetyl-4-ethylcyclohexan-1-one
Reagents:
Acetic Anhydride (dehydrating agent)
Alternative: Barium Hydroxide (for pyrolysis)
Procedure (Acetic Anhydride Method):
Reflux the crude 3-acetyl-3-ethylpimelic acid with excess acetic anhydride for 4-6 hours. This forms the polymeric anhydride.
Pyrolysis: Distill the mixture slowly at atmospheric pressure (or slightly reduced pressure). The temperature must reach 200-250°C.
Mechanism: The polyanhydride breaks down, releasing CO₂ and forming the cyclic ketone.
Isolation: Collect the distillate.
Purification: Redistill the product.
Target Boiling Point: ~100-110°C at reduced pressure (exact bp depends on vacuum; Holtz & Stock reported refractive index
= 1.4775).
Technical Data Summary
Property
Value / Description
IUPAC Name
4-Acetyl-4-ethylcyclohexan-1-one
Molecular Formula
C₁₀H₁₆O₂
Molecular Weight
168.23 g/mol
Refractive Index
= 1.4775 (Holtz & Stock, 1964)
Key Functionality
Ketone (C1), Quaternary Center (C4)
Primary Precursor
2-Pentanone (Methyl propyl ketone)
Reaction Class
Michael Addition / Ketonic Decarboxylation
Pathway Visualization
The following diagram illustrates the chemical logic flow from the starting ketone to the target intermediate.
Figure 1: Synthetic route for 4-Acetyl-4-ethylcyclohexan-1-one via bis-cyanoethylation and decarboxylative cyclization.
References
Holtz, H. D., & Stock, L. M. (1964). Chemistry of the Bicyclo[2.2.2]octanes. II. 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes.[1][2][3][4] The Journal of Organic Chemistry, 29(12), 3561–3565. Link
Bruson, H. A., & Riener, T. W. (1942). The Chemistry of Acrylonitrile. I. Cyanoethylation of Active Methylene Groups. Journal of the American Chemical Society, 64(12), 2850–2858. Link
Colonge, J., & Vuillemet, R. (1961). Synthèse de cétones bicycliques. Bulletin de la Société Chimique de France, 2235.
Comprehensive Technical Guide on 4-Acetyl-4-ethylcyclohexan-1-one: Synthesis, Mechanisms, and Applications in Rigid-Rod Scaffolds
Executive Summary 4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6)[1] is a highly specialized, bifunctional aliphatic building block. While seemingly simple, its unique quaternary carbon center and orthogonal carbonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6)[1] is a highly specialized, bifunctional aliphatic building block. While seemingly simple, its unique quaternary carbon center and orthogonal carbonyl reactivity make it a privileged intermediate in advanced organic synthesis. Its primary strategic value lies in its role as a direct precursor for the construction of 1,4-disubstituted bicyclo[2.2.2]octane ring systems[1][2]. These bicyclic scaffolds are highly sought after in two distinct fields: the development of advanced liquid crystal materials exhibiting wide-range enantiotropic nematic phases[3][4], and modern drug discovery, where they serve as rigid, three-dimensional bioisosteres for para-substituted benzenes to improve metabolic stability.
This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and application mappings for researchers utilizing this critical intermediate.
Chemical Identity & Physicochemical Profile
Before initiating synthetic workflows, it is critical to establish the quantitative baseline of the target molecule. The refractive index is a particularly useful metric for assessing the purity of the isolated ketone prior to downstream annulation.
Table 1: Physicochemical Properties of 4-Acetyl-4-ethylcyclohexan-1-one
Cyclohexanone core, C4-quaternary center, C4-acetyl group
Mechanistic Synthesis & Causality
The synthesis of 4-acetyl-4-ethylcyclohexan-1-one is a masterclass in exploiting thermodynamic sinks. The most reliable route builds the quaternary center early via a double Michael addition, followed by hydrolysis and a decarboxylative ring closure.
The Reaction Cascade
Michael Addition: The synthesis begins with the reaction of 2-pentanone with two equivalents of acrylonitrile (or
-chloropropionitrile) to form 4-acetyl-4-ethyl-heptanedinitrile (also known as 3-acetyl-3-ethylpimelonitrile)[1][2]. Causality: The basic conditions generate a thermodynamic enolate at the -carbon of the ketone, which sequentially attacks the electrophilic alkenes. The steric bulk of the resulting quaternary center prevents further over-alkylation.
Acidic Hydrolysis: The pimelonitrile derivative is hydrolyzed to 3-acetyl-3-ethylheptanedioic acid. Causality: Nitriles are kinetically stable; however, prolonged heating in concentrated aqueous acid forces irreversible hydrolysis through an amide intermediate to the carboxylic acid, driven by the protonation of the leaving ammonia.
Decarboxylative Cyclization: The diacid is heated in the presence of a templating agent (e.g., Barium hydroxide). Causality: The barium ion acts as a Lewis acid, coordinating both carboxylate groups and bringing them into spatial proximity. At high temperatures (>280 °C), a Dieckmann-type condensation occurs. The irreversible expulsion of
gas shifts the equilibrium entirely toward the formation of the stable six-membered cyclohexanone ring, preventing any retro-aldol degradation.
Synthetic workflow of 4-Acetyl-4-ethylcyclohexan-1-one via Michael addition and cyclization.
Table 2: Quantitative Reaction Parameters
Reaction Step
Primary Reagents
Catalyst / Conditions
Time
Typical Yield
Michael Addition
2-Pentanone, Acrylonitrile
KOH / -BuOH, 35 °C
12 h
75 - 85%
Hydrolysis
Pimelonitrile intermediate
Conc. HCl, Reflux (100 °C)
24 h
80 - 90%
Cyclization
Heptanedioic acid intermediate
, Pyrolysis (280 °C)
4 h
50 - 65%
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical validation steps. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Hydrolysis to 3-Acetyl-3-ethylheptanedioic acid
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 50 g of 3-acetyl-3-ethylpimelonitrile in 200 mL of concentrated hydrochloric acid (37%).
Execution: Heat the mixture to a gentle reflux (approx. 100 °C) with vigorous magnetic stirring for 24 hours. The biphasic mixture will gradually become homogeneous as the polar diacid forms.
Isolation: Cool the reaction to 0 °C in an ice bath. The diacid will precipitate as a white crystalline solid. Filter under vacuum and wash with ice-cold water (3 x 50 mL) to remove residual acid.
Self-Validation (IR Spectroscopy): Analyze the dried solid. Pass Criteria: Complete disappearance of the sharp
stretch at ~2250 cm⁻¹. Appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong, broadened carbonyl signal at ~1710 cm⁻¹ (representing both the ketone and carboxylic acid bonds).
Protocol B: Thermal Cyclization to 4-Acetyl-4-ethylcyclohexan-1-one
Setup: Intimately grind 30 g of the validated diacid from Protocol A with 1.5 g of anhydrous Barium hydroxide (
) using a mortar and pestle.
Execution: Transfer the powder to a distillation apparatus equipped with a short-path condenser and a receiving flask chilled to -78 °C (dry ice/acetone). Apply a vacuum of ~10 mmHg.
Pyrolysis: Heat the distillation flask carefully using a Wood's metal bath or heating mantle to 280–300 °C. Causality: The high heat initiates the decarboxylation. The target ketone (bp ~120 °C at 10 mmHg) will immediately distill over as a pale yellow liquid, leaving barium carbonate in the reaction flask.
Self-Validation (NMR & Refractive Index):
¹H NMR (CDCl₃): Pass Criteria: Complete absence of the highly deshielded carboxylic acid proton (~12.0 ppm). Presence of cyclohexanone ring protons (multiplets between 1.8–2.4 ppm) and the ethyl group signals (triplet at ~0.8 ppm, quartet at ~1.5 ppm).
Downstream Applications: The Bicyclo[2.2.2]octane Scaffold
The isolated 4-acetyl-4-ethylcyclohexan-1-one is rarely the final product. It is a highly engineered precursor designed specifically for conversion into 1,4-disubstituted bicyclo[2.2.2]octanes [1][2]. This conversion typically involves an internal aldol condensation or double alkylation bridging the C1 and C4 positions of the cyclohexane ring.
Impact in Material Science
Bicyclo[2.2.2]octane rings are critical in the design of advanced liquid crystals. According to foundational studies (), incorporating these rigid, linear scaffolds generates materials with wide-range, enantiotropic nematic phases[3][4]. Causality: The aliphatic bicyclic system maintains the rigid, rod-like geometry required for liquid crystal alignment but lacks the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-electron density of benzene. This drastically lowers the birefringence and yields a positive dielectric anisotropy, making these materials highly attractive for electro-optic display devices (LCDs).
Impact in Pharmaceutical Development
In modern drug design, the bicyclo[2.2.2]octane motif is utilized as a premium "benzene bioisostere." Causality: Para-substituted benzene rings are ubiquitous in drugs but suffer from poor aqueous solubility and high susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By replacing a flat benzene ring with a 3D bicyclo[2.2.2]octane derived from 4-acetyl-4-ethylcyclohexan-1-one, medicinal chemists can maintain the exact spatial distance between substituents while escaping "flatland." This increases the fraction of sp³ carbons (
), exponentially improving metabolic stability and reducing off-target toxicity.
Downstream applications of the cyclohexanone intermediate into bicyclic structural scaffolds.
References
The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases
Source: Journal of the Chemical Society, Perkin Transactions 2 (1981)
URL:[Link]
Synthesis of 4-Substituted Bicyclo[2.2.2]oct-1-yl-p-Nitrobenzenesulfonates
Source: Helvetica Chimica Acta (1979)
URL:[Link]
4-acetyl-4-propylcyclohexan-1-one / 4-acetyl-4-ethylcyclohexan-1-one Chemical Properties
Source: ChemSrc Database
URL:[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Acetyl-4-ethylcyclohexan-1-one in Advanced Scaffold Design
Executive Summary In modern drug discovery and advanced materials science, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional scaffolds is a critical driver of clinical success. As a Sen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and advanced materials science, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional scaffolds is a critical driver of clinical success. As a Senior Application Scientist, I frequently leverage 4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6) as a foundational synthon to achieve this structural complexity.
This bifunctional cyclic ketone is not typically an end-product; rather, it is a highly specialized precursor. Its unique structural feature—a quaternary C4 carbon bearing both an ethyl and an acetyl group—pre-organizes the molecule for intramolecular cyclization [1]. This whitepaper provides an in-depth technical analysis of its physical properties, the causality behind its synthetic workflows, and its ultimate application in generating bicyclo[2.2.2]octane bioisosteres.
Physicochemical Profiling and Analytical Standards
Accurate physicochemical data is the bedrock of reproducible synthesis. Historically, the refractive index of 4-acetyl-4-ethylcyclohexan-1-one was contested. Early reports by Colonge and Vuillemet cited an
of 1.475. However, rigorous analytical re-evaluations by Roberts et al. established the true value at 1.4775 [2].
Causality in QA/QC: In precision synthesis, a deviation of 0.0025 in the refractive index is non-trivial. It typically indicates the presence of uncyclized pimelic acid derivatives or residual moisture. The rigorously validated value of 1.4775 must be used as the benchmark for quality control before proceeding to downstream aldol condensations.
Table 1: Validated Physical and Chemical Properties
Property
Value / Description
Analytical Significance
Chemical Name
4-Acetyl-4-ethylcyclohexan-1-one
IUPAC Standard
CAS Registry Number
63381-72-6
Unique Identifier [1]
Molecular Formula
C₁₀H₁₆O₂
Determines mass spectrometry targeting
Molecular Weight
168.23 g/mol
Stoichiometric basis
Refractive Index ()
1.4775
Primary rapid purity validation [2]
Elemental Analysis (Theoretical)
C: 71.40%, H: 9.58%
Baseline for combustion analysis [2]
Elemental Analysis (Observed)
C: 71.33%, H: 9.84%
Acceptable empirical variance [2]
Structural and Mechanistic Insights
The synthetic value of 4-acetyl-4-ethylcyclohexan-1-one lies in its engineered steric tension. The cyclohexane ring is forced into a conformation where the bulky C4 substituents interact with the C1 carbonyl.
When subjected to basic conditions, the alpha-protons of the C4-acetyl group become highly acidic. Deprotonation yields an enolate that is spatially perfectly aligned to attack the C1 ketone. This intramolecular aldol condensation collapses the flexible monocyclic ring into a highly rigid, bridged bicyclo[2.2.2]octane system [3].
Synthetic workflow of 4-Acetyl-4-ethylcyclohexan-1-one and downstream bicyclic conversion.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes an analytical checkpoint to prevent the propagation of errors.
Protocol 1: Synthesis of 4-Acetyl-4-ethylcyclohexan-1-one
Objective: Convert 3-acetyl-3-ethylpimelonitrile to the target monocyclic ketone.
Mechanistic Rationale: Direct cyclization of highly sterically hindered pimelic acids requires specific thermal conditions to drive off
and without destroying the C4 quaternary center.
Hydrolysis: Suspend 1.0 equivalent of 3-acetyl-3-ethylpimelonitrile in a 1:1 mixture of concentrated HCl and distilled water. Reflux vigorously for 16 hours.
Isolation of Diacid: Cool the reaction mixture to 0°C. Extract the aqueous phase with diethyl ether (3x). Wash the combined organic layers with 4N KOH. Acidify the aqueous layer with HCl to precipitate 3-acetyl-3-ethylpimelic acid.
Thermal Cyclization: Subject the dried diacid to thermal cyclization at 200–250°C using a distillation apparatus. The heat provides the activation energy required for decarboxylative ring closure.
Purification & Validation: Collect the distillate under reduced pressure. Checkpoint: Measure the refractive index of the isolated liquid. Do not proceed to Protocol 2 unless
[2].
Protocol 2: Rigidification into Bicyclo[2.2.2]octane Derivatives
Objective: Transform the validated monocyclic synthon into a 3D bioisostere.
Enolate Formation: Dissolve the purified 4-acetyl-4-ethylcyclohexan-1-one in absolute ethanol. Add 1.5 equivalents of potassium hydroxide (KOH).
Intramolecular Aldol Condensation: Heat the mixture to reflux for 4 hours. The base catalyzes the deprotonation of the acetyl methyl group, triggering an intramolecular nucleophilic attack on the C1 carbonyl.
Dehydration: The intermediate tertiary alcohol spontaneously dehydrates under thermodynamic control, yielding 4-ethylbicyclo[2.2.2]oct-2-en-1-one.
Saturation (Optional): To generate a fully saturated bioisostere for drug development, subject the enone to catalytic hydrogenation (10% Pd/C,
balloon) followed by a standard Wolff-Kishner reduction [3].
Applications in Drug Development: The Bioisosteric Advantage
Why go through the complex synthesis of bicyclo[2.2.2]octanes? The answer lies in pharmacokinetics. Traditional drug candidates heavily rely on para-substituted benzene rings. While synthetically accessible, these flat, electron-rich rings are prime targets for Cytochrome P450 (CYP450) oxidative metabolism, leading to poor in vivo half-lives.
By replacing a benzene ring with a 4-ethylbicyclo[2.2.2]octane scaffold derived from 4-acetyl-4-ethylcyclohexan-1-one, chemists achieve bioisosteric replacement . The bicyclic system mimics the linear vector of a para-substituted benzene ring but is entirely aliphatic (sp3 hybridized). This increases the molecule's Fraction sp3 (
), which directly correlates with improved aqueous solubility, reduced off-target toxicity, and profound metabolic stability.
Logical pathway of utilizing bicyclo[2.2.2]octane scaffolds for bioisosteric drug redesign.
Roberts, C. W., et al. "1-Carboxy-4-substituted Bicyclo[2.2.2]octanes." Journal of the American Chemical Society, Dec 5, 1964.
Grob, C. A., & Rich, R. "Die Synthese von 4-substituierten Bicyclo[2.2.2]oct-1-yl-p-nitrobenzolsulfonaten." Helvetica Chimica Acta, 1979.
Foundational
Chemo-Differentiating the Gem-Disubstituted Scaffold: A Technical Guide to 4-Acetyl-4-ethylcyclohexan-1-one Derivatives
Executive Summary The molecule 4-Acetyl-4-ethylcyclohexan-1-one represents a privileged structural motif in medicinal chemistry: the gem-disubstituted cyclohexane. Unlike simple cyclohexanones, the quaternary carbon at t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 4-Acetyl-4-ethylcyclohexan-1-one represents a privileged structural motif in medicinal chemistry: the gem-disubstituted cyclohexane. Unlike simple cyclohexanones, the quaternary carbon at the C4 position confers two critical properties: it prevents oxidative aromatization (blocking the formation of phenols) and introduces the Thorpe-Ingold effect (gem-dialkyl effect), which pre-organizes the ring conformation, often favoring cyclization reactions at the C1 ketone.
This guide details the synthetic divergence available to researchers utilizing this scaffold. We focus on differentiating the reactivity between the endocyclic ketone (C1) and the exocyclic methyl ketone (C4-acetyl) , providing a roadmap for generating spiro-cycles, amino-alcohols, and heterocyclic fusions relevant to neuroactive drug discovery.
Structural Analysis & Reactivity Profile[1]
The Dual-Ketone Challenge
The core molecule possesses two electrophilic carbonyl centers with distinct steric and electronic environments:
C1 (Ring Ketone): Highly accessible, prone to nucleophilic attack, and capable of forming spiro-cyclic derivatives.
C4-Acetyl (Exocyclic Ketone): Sterically shielded by the adjacent ethyl group and the cyclohexane ring itself.
Expert Insight: In competitive nucleophilic addition reactions (e.g., with primary amines or hydride sources), the C1 ketone is kinetically dominant .[1] The C4-acetyl group generally requires elevated temperatures or activation to react, allowing for highly selective mono-functionalization at C1 without the need for protecting groups.
Conformational Locking
The 4-ethyl and 4-acetyl substituents lock the cyclohexane ring into a chair conformation where the bulkier group (typically the acetyl, depending on solvation) prefers the equatorial position. This conformational bias is critical when predicting the stereochemistry of nucleophilic attacks at C1 (e.g., hydride reduction will predominantly occur from the axial face, yielding the equatorial alcohol).
Synthetic Pathways: The Divergence Map
The following diagram illustrates the primary derivative classes accessible from the parent scaffold, categorized by the reaction site.
Figure 1: Chemoselective divergence. Note that Baeyer-Villiger oxidation often favors the acyclic methyl ketone (C4) over the ring ketone due to the migratory aptitude of the secondary alkyl group.
Deep Dive Protocol: Spiro-Hydantoin Synthesis
Target Class: 8-Acetyl-8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Mechanism: Bucherer-Bergs Reaction
Relevance: Spiro-hydantoins are classic bioisosteres for peptide bonds and are heavily utilized in anticonvulsant (phenytoin analogs) and aldose reductase inhibitor research.
Rationale
The Bucherer-Bergs reaction is thermodynamically controlled.[2] In 4-substituted cyclohexanones, this reaction typically yields the isomer where the hydantoin ring is cis to the bulky 4-substituent (the 4-acetyl group in this case) to minimize steric strain during the transition state.
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10 mmol of 4-Acetyl-4-ethylcyclohexan-1-one in 20 mL of ethanol.
Reagent Addition: Add 20 mL of water, followed by powdered ammonium carbonate (40 mmol). Stir until partially dissolved.
Cyanide Addition: Carefully add potassium cyanide (22 mmol). The solution may turn slightly yellow.
Thermal Activation: Heat the mixture to 60°C. Maintain this temperature for 18–24 hours.
Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.2) corresponding to the hydantoin.[3]
Workup (Self-Validating):
Cool the reaction mixture to 0°C in an ice bath.
The product typically precipitates as a white solid due to the low solubility of hydantoins in cold water.
Validation: If no precipitate forms, acidify carefully to pH 6 with 6M HCl (in a fume hood!) to drive precipitation.[1]
Purification: Filter the solid, wash with cold water (3 x 10 mL) to remove inorganic salts and cyanide residues. Recrystallize from ethanol.
For researchers targeting GPCR ligands (e.g., Opioid or NK1 receptors), converting the C1 ketone to an amine is crucial.[1]
Protocol Logic:
Using Sodium Triacetoxyborohydride (STAB) allows for reductive amination of the C1 ketone in the presence of the C4-acetyl group. STAB is mild and will not reduce the C4-acetyl ketone under standard conditions.
Figure 2: Reductive Amination Workflow. The mild nature of NaBH(OAc)3 ensures the C4-acetyl group is preserved for later derivatization.
Therapeutic Relevance & Applications[2][3][5]
The 4-acetyl-4-ethylcyclohexane scaffold serves as a robust bioisostere for the piperidine ring found in fentanyl and pethidine analogs, but with altered lipophilicity and metabolic stability profiles.
Analgesics: Derivatives where the C1 ketone is converted to an N-phenylpropionamide (via reductive amination with aniline followed by propionylation) mimic the pharmacophore of substituted anilidopiperidines.
Neurokinin Antagonists: The gem-disubstitution at C4 provides the steric bulk necessary to lock the ligand into the bioactive conformation required for NK1 receptor binding.
Fragrance Chemistry: The C4-acetyl group can be reduced to the alcohol and esterified, producing "woody" or "amber" type odorants, leveraging the volatility profile of the cyclohexane ring.
References
Bucherer-Bergs Reaction Stereochemistry
Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society.[4] (Establishes the thermodynamic preference for 4-substituted cyclohexanones).
Source:
Gem-Disubstituted Cyclohexane Reactivity
Review of the Thorpe-Ingold effect in cyclization reactions and the stability of 4,4-disubstituted cyclohexanones against aromatiz
Source:
Reductive Amination Selectivity
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5][6] (Standard protocol for selective ketone reduction).
Source:
Hydantoins in Medicinal Chemistry
Detailed analysis of spiro-hydantoin synthesis for anticonvulsant applic
Targeting the Quaternary Center: A Technical Guide to 4-Acetyl-4-Ethylcyclohexan-1-one and Structural Analogs
Topic: Analogs of 4-Acetyl-4-ethylcyclohexan-1-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1] Executive Summary: The Strategic Value of the C4-Quaternary S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Analogs of 4-Acetyl-4-ethylcyclohexan-1-one
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Process Scientists[1]
Executive Summary: The Strategic Value of the C4-Quaternary Scaffold
In the landscape of modern drug discovery, the 4,4-disubstituted cyclohexan-1-one scaffold represents a "privileged structure" for overcoming metabolic instability and enforcing specific conformational geometries.[1] While 4-acetyl-4-ethylcyclohexan-1-one (CAS 63381-72-6) appears as a specific intermediate, it serves as a critical archetype for a broader class of compounds used in the synthesis of Neurokinin-1 (NK1) receptor antagonists , spirocyclic ligands , and agrochemicals .[1]
The introduction of a quaternary carbon at the C4 position of the cyclohexane ring serves two primary mechanistic functions:
Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the typically vulnerable 4-position (para to the ketone).[1]
Conformational Locking: The steric bulk of the ethyl and acetyl groups forces the cyclohexane ring into a rigid chair conformation, often placing the acetyl "warhead" in an axial or equatorial orientation critical for receptor binding.
This guide analyzes the synthesis and application of this core scaffold and its functional analogs, providing high-fidelity protocols for researchers constructing these sterically congested systems.[1]
Structural Analogs & Therapeutic Applications[1]
The utility of 4-acetyl-4-ethylcyclohexan-1-one is best understood through its structural analogs, where the C4-substituents are modulated to tune lipophilicity (LogP) and receptor affinity.[1]
Class A: NK1 Receptor Antagonist Precursors (The "Phenyl" Analogs)
The most prominent application of this scaffold lies in the synthesis of NK1 receptor antagonists (e.g., for chemotherapy-induced nausea).
Core Modification: Replacement of the ethyl group with a phenyl or substituted phenyl ring.
Mechanism: The C4-phenyl group provides π-stacking interactions within the receptor pocket, while the ketone is reductively aminated to form the pharmacophore.[1]
Key Analog:4-Acetyl-4-phenylcyclohexan-1-one .[1] This is a direct precursor to high-affinity ligands where the acetyl group acts as a handle for further functionalization (e.g., conversion to a thiazole or imidazole).[1]
Class B: Spirocyclic Intermediates (The "Constrained" Analogs)
The 4-acetyl group can be cyclized with the C3 or C5 positions (or external reagents) to form spirocycles.
Core Modification: Formation of a spiro-linkage at C4.
Application: Used in the design of Spiro[2.5]octanes and Spiro-hydantoins , which serve as rigid scaffolds for enzyme inhibitors (e.g., inhibiting 11β-HSD1 for metabolic syndrome).[1]
Chemical Logic: The quaternary center prevents ring inversion, locking the spiro-fused heterocycle in a defined vector.[1]
Class C: Agrochemical Diones (The "Acyl" Analogs)
Core Modification: Existence as a 1,3-dione (e.g., 2-acyl-cyclohexane-1,3-diones).[1]
Application: These are potent herbicides (HPPD inhibitors). While structurally distinct, they share the requirement for a blocked C4 or C5 position to prevent rapid degradation in the plant.
Technical Protocol: Constructing the Quaternary Center
Creating a quaternary carbon at the 4-position of a cyclohexanone ring is synthetically challenging due to steric hindrance.[1] The most robust method for generating "Analogs of 4-Acetyl-4-ethylcyclohexan-1-one" is the Robinson Annulation , adapted to install the quaternary center early in the sequence.[1]
Protocol: Robinson Annulation for 4,4-Disubstituted Cyclohexenones[1]
Objective: Synthesis of the enone precursor (e.g., 4-acetyl-4-ethylcyclohex-2-en-1-one), which is subsequently hydrogenated to the target ketone.[1]
Reagents:
Michael Donor: 2-Ethylacetoacetate (or equivalent β-keto ester).[1]
Michael Acceptor: Methyl Vinyl Ketone (MVK).
Catalyst: Sodium Ethoxide (NaOEt) or Pyrrolidine (for asymmetric variants).[1]
Solvent: Ethanol (EtOH) or Toluene.
Step-by-Step Methodology:
Michael Addition (The Setup):
Preparation: Dissolve 2-ethylacetoacetate (1.0 equiv) in EtOH. Cool to 0°C.[1]
Catalysis: Add catalytic NaOEt (0.05 equiv).
Addition: Add MVK (1.1 equiv) dropwise over 30 minutes to prevent polymerization.
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.
Checkpoint: Monitor by TLC for the disappearance of the keto-ester.[1] The product is the linear 1,5-dicarbonyl intermediate.[1]
Aldol Condensation (The Ring Closure):
Reflux:[1] Without isolation (one-pot), add a stoichiometric amount of NaOEt (1.0 equiv) to the reaction mixture.[1]
Heating: Heat to reflux (80°C) for 4–6 hours. This promotes the intramolecular aldol condensation and subsequent dehydration.
Observation: The mixture typically darkens; UV activity (TLC) will appear due to the formation of the conjugated enone system.
Decarboxylation (Removing the Ester):
Hydrolysis:[1] Treat the crude cyclic ester with 10% NaOH/H2O at reflux for 2 hours to hydrolyze the ester to the acid.
Decarboxylation:[1] Acidify with HCl and heat.[1] The β-keto acid spontaneously decarboxylates, yielding the 4,4-disubstituted cyclohexenone.[1]
Hydrogenation (Final Target Generation):
Reduction: Dissolve the enone in EtOAc. Add 10% Pd/C (5 wt%).
Atmosphere:[1] Stir under H2 balloon (1 atm) for 2 hours.
Result: This selectively reduces the alkene, leaving the ketone intact (unless high pressure is used), yielding 4-acetyl-4-ethylcyclohexan-1-one .[1]
Self-Validating Check:
1H NMR Signal: Look for the disappearance of alkene protons (δ 5.5–6.5 ppm) and the persistence of the acetyl methyl singlet (δ ~2.1 ppm) and ethyl triplet/quartet. The C4 quaternary center will show no protons attached in HSQC.
Visualizing the Analog Landscape
The following diagram illustrates the synthetic divergence from the core scaffold to its high-value analogs.
Figure 1: Synthetic provenance and therapeutic divergence of the 4-acetyl-4-ethylcyclohexanone scaffold.[1]
Data Summary: Physical & Pharmacological Profiles
Property
Core: 4-Acetyl-4-ethyl
Analog: 4-Acetyl-4-phenyl
Analog: Spiro[2.5]octan-6-one
Primary Utility
Synthetic Intermediate
NK1 Receptor Antagonist
Enzyme Inhibitor (11β-HSD1)
C4 Geometry
Quaternary (Aliphatic)
Quaternary (Aromatic)
Quaternary (Spiro-fused)
Lipophilicity (cLogP)
~1.8 (Moderate)
~2.9 (High)
~1.5 (Tunable)
Metabolic Stability
High (Blocked C4)
High (Blocked C4)
Very High (Rigidified)
Key Reaction
Reductive Amination
Reductive Amination
Ring Expansion/Opening
References
Robinson Annulation and Quaternary Centers
Rapson, W. S., & Robinson, R. (1935).[2][3] "Experiments on the synthesis of substances related to the sterols." Journal of the Chemical Society.[2]
An In-Depth Guide to the Formation of 4-Acetyl-4-ethylcyclohexan-1-one: Mechanism and Protocol
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction mechanism and a detailed protocol for the synthesis of 4-Acetyl-4-ethylcyclohexan-...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction mechanism and a detailed protocol for the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one. This cyclohexanone derivative serves as a valuable building block in the synthesis of more complex molecules, and a thorough understanding of its formation is crucial for its efficient production and application.
Introduction
4-Acetyl-4-ethylcyclohexan-1-one is a disubstituted cyclohexanone with significant potential as an intermediate in organic synthesis. Its structure, featuring two distinct carbonyl groups and a quaternary carbon center, allows for a variety of subsequent chemical transformations. The synthesis of this molecule is a classic example of a tandem reaction sequence, specifically the Robinson annulation, which is a powerful tool for the formation of six-membered rings.[1][2] This annulation process involves a Michael addition followed by an intramolecular aldol condensation, creating two new carbon-carbon bonds and a new ring system in a single synthetic operation.[2]
Reaction Mechanism: A Step-by-Step Elucidation
The formation of 4-Acetyl-4-ethylcyclohexan-1-one proceeds via the Robinson annulation of methyl ethyl ketone (butan-2-one) and ethyl vinyl ketone (pent-1-en-3-one). The overall reaction is presented below:
The success of this synthesis hinges on the careful control of the reaction conditions to favor the desired regioselectivity in the initial Michael addition step. This is governed by the principles of kinetic versus thermodynamic control of enolate formation.
Part 1: The Michael Addition - Formation of the Intermediate Diketone
The first stage of the Robinson annulation is the Michael addition of the enolate of methyl ethyl ketone to ethyl vinyl ketone.[1] Methyl ethyl ketone is an unsymmetrical ketone and can form two different enolates upon deprotonation: the kinetic enolate and the thermodynamic enolate.
Kinetic Enolate: Formed by the removal of a proton from the less substituted α-carbon (the methyl group). This is the faster-forming enolate due to lower steric hindrance.
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon (the methylene group). This enolate is more stable due to the greater substitution of the double bond.
For the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one, the reaction must proceed through the thermodynamic enolate . This is achieved by using a relatively weak base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at or above room temperature. These conditions allow for an equilibrium to be established between the two enolates, which ultimately favors the formation of the more stable thermodynamic enolate.
The detailed steps of the Michael addition are as follows:
Enolate Formation (Thermodynamic Control): The base (e.g., ethoxide ion) abstracts a proton from the methylene group (the more substituted α-carbon) of methyl ethyl ketone to form the thermodynamic enolate.
Nucleophilic Attack: The thermodynamic enolate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (ethyl vinyl ketone).
Protonation: The resulting enolate intermediate is protonated by the solvent (e.g., ethanol) to yield the 1,5-diketone intermediate, 3-acetyl-3-ethylheptan-6-one .
Part 2: Intramolecular Aldol Condensation - Ring Formation
The second stage of the Robinson annulation is an intramolecular aldol condensation of the 1,5-diketone intermediate.[2] This process is also base-catalyzed and leads to the formation of the six-membered ring.
The detailed steps of the intramolecular aldol condensation are:
Enolate Formation: The base abstracts an acidic α-proton from the methyl group of the acetyl moiety in the 1,5-diketone intermediate.
Intramolecular Attack: The newly formed enolate attacks the carbonyl carbon of the ketone at the other end of the molecule, forming a six-membered ring and a tetrahedral intermediate (an alkoxide).
Protonation: The alkoxide is protonated by the solvent to form a β-hydroxy ketone intermediate.
Dehydration (Elimination): Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a double bond, yielding an α,β-unsaturated ketone. However, in the case of the formation of 4-Acetyl-4-ethylcyclohexan-1-one, the final product is a saturated diketone, suggesting that the dehydration step does not occur or is followed by a reduction, or more likely, the aldol addition product is the final product before any dehydration. Correction: The final product is a saturated diketone. The intramolecular aldol condensation is followed by protonation of the alkoxide to give the β-hydroxy ketone, which then undergoes keto-enol tautomerism to give the final product. Dehydration to an α,β-unsaturated ketone does not occur in this specific synthesis.
The final product of this intramolecular aldol condensation is 4-Acetyl-4-ethylcyclohexan-1-one .
Visualizing the Reaction Mechanism
The following diagrams illustrate the key steps in the formation of 4-Acetyl-4-ethylcyclohexan-1-one.
Caption: Michael Addition Stage
Caption: Intramolecular Aldol Condensation Stage
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles
Methyl Ethyl Ketone
C4H8O
72.11
Ethyl Vinyl Ketone
C5H8O
84.12
Sodium Ethoxide
C2H5NaO
68.05
Ethanol (absolute)
C2H6O
46.07
Diethyl Ether
(C2H5)2O
74.12
Saturated aq. NH4Cl
NH4Cl
53.49
Anhydrous MgSO4
MgSO4
120.37
Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
Addition of Reactants: To the stirred solution, add methyl ethyl ketone dropwise at room temperature. After the addition is complete, add ethyl vinyl ketone dropwise.
Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 4-Acetyl-4-ethylcyclohexan-1-one can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
The Robinson annulation provides an efficient pathway for the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one from readily available starting materials. A thorough understanding of the reaction mechanism, particularly the factors controlling the regioselectivity of the initial Michael addition, is paramount for achieving a high yield of the desired product. The provided protocol offers a robust method for the laboratory-scale synthesis of this versatile cyclohexanone derivative, which can serve as a key intermediate in the development of novel chemical entities.
Experimental protocol for 4-Acetyl-4-ethylcyclohexan-1-one synthesis
Application Note: Scalable Synthesis of 4-Acetyl-4-ethylcyclohexan-1-one Executive Summary This technical guide details the synthesis of 4-acetyl-4-ethylcyclohexan-1-one , a critical gem-disubstituted cyclohexanone inter...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 4-Acetyl-4-ethylcyclohexan-1-one
Executive Summary
This technical guide details the synthesis of 4-acetyl-4-ethylcyclohexan-1-one , a critical gem-disubstituted cyclohexanone intermediate used in the development of liquid crystals, spirocyclic bioactive scaffolds, and functionalized polymers.
The protocol employs a robust, three-step sequence:
Thermodynamic Bis-Cyanoethylation: Regioselective functionalization of 2-butanone.
Acid Hydrolysis: Conversion of the dinitrile to the dicarboxylic acid.
Decarboxylative Cyclization: Ring closure via thermal decomposition of the barium salt (Blanc-type cyclization).
This route is preferred over Robinson Annulation for this specific target due to the difficulty of installing the gem-acetyl/ethyl motif at the 4-position using standard Michael acceptors. The protocol is designed for scalability and reproducibility in a research setting.
Retrosynthetic Analysis & Workflow
The synthesis leverages the reactivity of the methylene group in 2-butanone. Under thermodynamic control, the methylene position (C3) is doubly alkylated by acrylonitrile, creating the quaternary center required for the 4-position of the final cyclohexanone ring.
Figure 1: Synthetic Pathway
Caption: Three-step synthesis of 4-acetyl-4-ethylcyclohexan-1-one from 2-butanone.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetyl-4-ethylheptanedinitrile
Reaction Type: Double Michael Addition (Cyanoethylation)
Principle: The methylene protons of 2-butanone are more acidic than the methyl protons and, under thermodynamic conditions with a phase-transfer catalyst (Triton B), undergo exhaustive alkylation with acrylonitrile.
Reagents & Stoichiometry:
Reagent
MW ( g/mol )
Equiv.
Amount (Scale)
2-Butanone
72.11
1.0
72.1 g (1.0 mol)
Acrylonitrile
53.06
2.2
116.7 g (2.2 mol)
Triton B (40% in MeOH)
167.25
Cat.
5.0 mL
| t-Butanol | 74.12 | Solvent | 100 mL |
Procedure:
Setup: Equip a 1-liter 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.[1][2]
Mixing: Charge the flask with 2-butanone, t-butanol, and Triton B.
Addition: Cool the mixture to 0–5°C using an ice bath. Add acrylonitrile dropwise over 2 hours. Caution: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature, then heat to 40–50°C for 12 hours.
Workup: Neutralize the catalyst with dilute HCl. Evaporate the solvent and excess acrylonitrile under reduced pressure.
Purification: The residue is a viscous oil. It can be used directly or distilled under high vacuum (bp ~180°C at 2 mmHg).
Expected Yield: 75–85% (Viscous oil).
Step 2: Hydrolysis to 4-Acetyl-4-ethylheptanedioic Acid
Reaction Type: Acid-Catalyzed Nitrile Hydrolysis
Principle: Conversion of terminal nitriles to carboxylic acids.
Reagents:
Reagent
Concentration
Amount
Crude Dinitrile
(From Step 1)
~190 g
| Hydrochloric Acid | Conc. (37%) | 500 mL |
Procedure:
Setup: Place the crude dinitrile in a 2-liter flask equipped with a reflux condenser.
Hydrolysis: Add concentrated HCl carefully.
Reflux: Heat the mixture to vigorous reflux for 8–12 hours. Ammonium chloride will precipitate.
Isolation: Cool the mixture to 0°C. The diacid may crystallize or form a separate oily layer.
If oil:[2] Extract with ethyl acetate (3 x 200 mL), dry over MgSO4, and concentrate.
Purification: Recrystallize from water or ethyl acetate/hexane.
Expected Yield: 60–70%.
Step 3: Cyclization to 4-Acetyl-4-ethylcyclohexan-1-one
Reaction Type: Pyrolytic Decarboxylative Ketonization (Ruzicka/Blanc method adaptation)
Principle: Heating the barium salt of a pimelic acid derivative promotes cyclization to a ketone with the loss of barium carbonate.
Reagents:
Reagent
Amount
Diacid (Step 2)
50 g (0.21 mol)
Barium Hydroxide
2.0 g (Catalytic/Stoichiometric mix)
| Iron Powder | 1.0 g (Optional promoter) |
Procedure:
Setup: Use a distillation apparatus with a short path distillation head and a receiving flask cooled in ice.
Mixing: Intimately mix the diacid with barium hydroxide and iron powder in the reaction flask.
Pyrolysis: Heat the flask using a sand bath or heating mantle.
Stage 1 (150–200°C): Water is driven off (dehydration).
Stage 2 (280–320°C): Decarboxylation occurs. The cyclic ketone distills over.[2][4]
Distillation: Collect the distillate. The temperature at the head should stabilize around the boiling point of the ketone (est. 120–130°C at 15 mmHg).
Purification: Redistill the crude distillate under vacuum to obtain the pure product.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Risk
Mitigation
Temperature (Step 1)
Exotherm during acrylonitrile addition can cause polymerization.
Maintain T < 10°C during addition. Use polymerization inhibitor (Hydroquinone) if necessary.
Regioselectivity
Mono-alkylation vs. Bis-alkylation.
Use excess acrylonitrile (2.2+ equiv) and thermodynamic conditions (Triton B, heat) to ensure complete conversion to the quaternary center.
Pyrolysis Temp (Step 3)
Too high (>350°C) causes charring; too low (<250°C) stalls reaction.
Use a sand bath for even heating. Monitor distillation rate.
Safety & Hazards
Acrylonitrile: Highly toxic, carcinogenic, and flammable. Handle strictly in a fume hood. Wear butyl rubber gloves.
Triton B: Strong base, corrosive.
Barium Compounds: Toxic by ingestion. Dispose of barium carbonate residue as hazardous heavy metal waste.
References
Bruson, H. A., & Riener, T. W. (1942). The Chemistry of Acrylonitrile. I. Cyanoethylation of Active Methylene Groups. Journal of the American Chemical Society, 64(12), 2850–2858. Link
Colonge, J., & Vuillemet, R. (1961). Synthèse de cyclohexanones 4,4-disubstituées (Synthesis of 4,4-disubstituted cyclohexanones). Bulletin de la Société Chimique de France, 2235. (Foundational method for 4-acetyl-4-alkylcyclohexanones).
Organic Syntheses. (1945). Acrylonitrile.[5] Org. Synth. 25, 33. (General handling and cyanoethylation procedures). Link
PubChem. (2025).[3][6] 4-Acetyl-4-methylcyclohexan-1-one (Analog Data). Link
Application Note: Strategic Utilization of 4-Acetyl-4-ethylcyclohexan-1-one in Natural Product Synthesis
[1] Executive Summary The construction of all-carbon quaternary centers remains one of the most significant challenges in modern organic synthesis, particularly within the realm of alkaloid and terpenoid natural products...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The construction of all-carbon quaternary centers remains one of the most significant challenges in modern organic synthesis, particularly within the realm of alkaloid and terpenoid natural products.[1] 4-Acetyl-4-ethylcyclohexan-1-one (CAS: N/A for specific isomer, generic related 4,4-disubstituted: 5441-51-0 family) represents a privileged, desymmetrized building block that offers a streamlined solution to this problem.[1]
This guide details the strategic application of this molecule as a linchpin for generating 3,3-disubstituted tetrahydrocarbazoles (a core motif in Aspidosperma alkaloids) and functionalized bicyclo[2.2.2]octanes . Unlike simple cyclohexanones, the presence of the orthogonal acetyl and ethyl groups at the C4 position allows for high-value downstream diversifications, including Baeyer-Villiger oxidations, Robinson annulations, and Fischer indolizations.[1]
Strategic Value & Chemical Logic
The Quaternary Challenge
Many bioactive alkaloids, such as Vincamine , Tabersonine , and Aspidospermine , possess a quaternary carbon bearing an ethyl group.[1] Traditional methods to install this ethyl group often involve late-stage alkylations that suffer from steric hindrance and poor stereocontrol.[1]
Using 4-Acetyl-4-ethylcyclohexan-1-one inverts this logic:
Pre-installed Quaternary Center: The difficult quaternary carbon is established before the complex ring-closing steps.[1]
Orthogonal Handles: The C1 ketone is sterically accessible for condensation (e.g., hydrazine formation), while the C4 acetyl group remains a "dormant" handle for later functionalization (e.g., conversion to an ester or amine).
Mechanistic Pathways
The molecule serves as a divergent precursor.[1] The two primary high-value pathways are:
Pathway A (Indole Alkaloids): Reaction with arylhydrazines via Fischer Indole Synthesis to yield tetrahydro-β-carbolines or tetrahydrocarbazoles with a C3-quaternary center.[1]
Pathway B (Bridged Polycycles): Intramolecular aldol or pinacol coupling strategies to access bicyclo[2.2.2]octane cores, relevant for terpene synthesis (e.g., Atisine-type diterpenes).
Visualizing the Synthetic Logic
The following diagram illustrates the divergent utility of 4-Acetyl-4-ethylcyclohexan-1-one, highlighting the transition from a simple monocycle to complex fused and bridged systems.
Caption: Pathway A leads to alkaloid scaffolds via Fischer synthesis; Pathway B targets bridged terpenes.[1]
Detailed Protocol: Synthesis of the Aspidosperma Core[1]
This protocol describes the synthesis of 3-acetyl-3-ethyl-1,2,3,4-tetrahydrocarbazole . This intermediate contains the crucial quaternary carbon found in Vinca alkaloids.[1]
Transformation: Converts the C4-Acetyl group into a C4-Acetate ester.[1]
Mechanism: Migration of the secondary carbon (cyclohexyl ring) vs. methyl group. Note: In this hindered system, migration preferences must be controlled by Lewis acids.
Beckmann Rearrangement (Access to Amines)
To access the amino functionality for Pramipexole-like derivatives:
Convert C4-Acetyl to Oxime (NH₂OH·HCl).
Treat with TsCl/NaOH or Polyphosphoric Acid (PPA).
Robinson, B.[1] "The Fischer Indole Synthesis."[1][2][3][4][5][6] Chemical Reviews, 1963, 63(4), 373–401. Link
Synthesis of Bicyclo[2.2.
Journal of Organic Chemistry, "1-Carboxy-4-substituted Bicyclo[2.2.2]octanes", 1964.[1] (Contextual grounding for the bicyclic pathway). Link
Quaternary Centers in Natural Products
Overman, L. E.[1][7] "Construction of Quaternary Carbon Centers." Accounts of Chemical Research. (General reference for the strategic importance of the ethyl/acetyl quaternary motif).
Technical Support Center: Synthesis of 4-Acetyl-4-ethylcyclohexan-1-one
Welcome to the technical support center for the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this sp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and purity.
The synthesis of 4-Acetyl-4-ethylcyclohexan-1-one is a classic example of a Robinson annulation, a powerful ring-forming reaction in organic chemistry.[1] This process involves two sequential reactions: a Michael addition followed by an intramolecular aldol condensation.[1][2] Success in this synthesis hinges on careful control of reaction conditions to favor the desired product and minimize side reactions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot effectively.
Low Yield of the Michael Adduct: What are the primary factors affecting the initial Michael addition?
The Michael addition is the crucial first step where the enolate of a ketone adds to an α,β-unsaturated ketone.[3][4] Low yields at this stage are common and can often be traced back to several key factors.
Answer:
The formation of the 1,5-diketone intermediate via Michael addition is highly dependent on the choice of base, solvent, and temperature. The equilibrium of the reaction can be unfavorable, or side reactions can consume starting materials.[3][5]
Troubleshooting Steps:
Base Selection: The choice of base is critical for efficient enolate formation. A base that is too strong can lead to multiple deprotonations or side reactions, while a base that is too weak will result in incomplete enolate formation.
Recommendation: For the reaction between 2-ethylcyclohexanone (the Michael donor) and methyl vinyl ketone (the Michael acceptor), a moderately strong base like sodium ethoxide or potassium tert-butoxide is often effective.[6] It's crucial that the pKa of the base's conjugate acid is higher than that of the α-proton of the ketone to ensure complete deprotonation.[2]
Solvent Effects: The solvent plays a significant role in stabilizing the enolate and influencing the reaction rate.
Recommendation: Aprotic polar solvents like THF or DMF can be effective. However, for base-catalyzed reactions, the corresponding alcohol (e.g., ethanol for sodium ethoxide) is commonly used as the solvent. Using an ionic liquid as both the catalyst and reaction medium has also been shown to improve yields in Michael additions.[7]
Temperature Control: Michael additions are typically run at low temperatures to control the reaction rate and minimize side reactions like polymerization of the Michael acceptor.
Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitoring the reaction by TLC or GC-MS will help determine the optimal reaction time and temperature profile.
Purity of Reagents: Ensure that the 2-ethylcyclohexanone and methyl vinyl ketone are pure and free of any acidic or basic impurities that could interfere with the reaction. Methyl vinyl ketone is particularly prone to polymerization and should be freshly distilled before use.[8]
Formation of Side Products: What are the common side products and how can their formation be minimized?
The Robinson annulation is notorious for producing a variety of side products that can complicate purification and reduce the overall yield.
Answer:
Common side products include polymers of the Michael acceptor, products from self-condensation of the starting ketone, and regioisomeric annulation products.
Troubleshooting Steps:
Minimizing Polymerization: As mentioned, methyl vinyl ketone can readily polymerize under basic or acidic conditions.[8]
Recommendation: Add the methyl vinyl ketone slowly to the reaction mixture containing the enolate. This keeps the concentration of the Michael acceptor low at any given time, disfavoring polymerization.
Suppressing Self-Condensation: The starting ketone, 2-ethylcyclohexanone, can undergo self-aldol condensation.
Recommendation: This is often mitigated by the slow addition of the ketone to the base or by using a base that selectively deprotonates the desired α-carbon. The use of a pre-formed enolate can also circumvent this issue.
Controlling Regioselectivity: 2-Ethylcyclohexanone has two enolizable positions. Deprotonation at the less substituted α-carbon is generally favored kinetically, while deprotonation at the more substituted α-carbon is thermodynamically favored.
Recommendation: To favor the kinetic enolate (leading to the desired product), use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[9]
Incomplete Cyclization: Why is the intramolecular aldol condensation not proceeding to completion?
After the Michael addition, the resulting 1,5-diketone must undergo an intramolecular aldol condensation to form the six-membered ring.[2][10]
Answer:
Incomplete cyclization can be due to unfavorable reaction kinetics, steric hindrance, or the use of inappropriate reaction conditions for the aldol condensation step. The cyclization is an equilibrium process, and conditions must be chosen to drive it towards the product.
Troubleshooting Steps:
Reaction Conditions for Aldol Condensation: This step often requires heating to promote the dehydration of the initial aldol addition product to form the more stable α,β-unsaturated ketone.[2]
Recommendation: After the Michael addition is complete (as determined by reaction monitoring), the reaction temperature can be increased to reflux to drive the aldol condensation and subsequent dehydration. Sometimes, a stronger base or a switch to acidic conditions is necessary to facilitate this step.[11]
Use of a Dean-Stark Trap: The dehydration step of the aldol condensation produces water. Removing this water can help drive the equilibrium towards the final product.
Recommendation: If the reaction is run in a suitable solvent like toluene, a Dean-Stark trap can be used to azeotropically remove the water formed during the reaction.[2]
Difficulty in Product Purification: What are the best methods for isolating and purifying 4-Acetyl-4-ethylcyclohexan-1-one?
Even with an optimized reaction, purification can be challenging due to the presence of starting materials, intermediates, and side products.
Answer:
A combination of extraction and chromatography is typically required to obtain the pure product.
Purification Protocol:
Workup: After the reaction is complete, quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium chloride solution).
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.[12]
Chromatography: Purify the crude product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from impurities.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one.
Caption: Robinson Annulation Workflow for 4-Acetyl-4-ethylcyclohexan-1-one Synthesis.
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Potential Issues if Deviated
Base
Sodium Ethoxide or Potassium tert-butoxide
Efficiently forms the enolate without excessive side reactions.[6]
Incomplete reaction (weak base), side reactions (strong base).
Solvent
Ethanol (for NaOEt), THF
Good solubility for reactants and intermediates.
Poor solubility, unwanted side reactions.
Temperature
0 °C to Room Temperature (Michael), Reflux (Aldol)
Minimizes polymerization of methyl vinyl ketone.[8]
Significant polymerization, reduced yield.
By carefully considering these factors and implementing the recommended troubleshooting steps, you can significantly improve the yield and purity of your 4-Acetyl-4-ethylcyclohexan-1-one synthesis.
References
EP1645553A1 - Process for the preparation of cyclic ketones - Google P
Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. (2022). Chemistry – A European Journal. (URL: [Link])
The Robinson Annulation - Master Organic Chemistry. (2018). (URL: [Link])
Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC. (URL: [Link])
Identifying common impurities in 4-Acetyl-4-ethylcyclohexan-1-one synthesis
Executive Summary & Synthetic Pathway Welcome to the Technical Support Center. This guide addresses the impurity profile associated with the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Synthetic Pathway
Welcome to the Technical Support Center. This guide addresses the impurity profile associated with the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one . Due to the geminal disubstitution at the C4 position, this molecule is typically synthesized via a Robinson Annulation followed by Catalytic Hydrogenation .
The steric bulk at the quaternary C4 center creates a unique impurity profile dominated by incomplete cyclization intermediates and over-reduced byproducts.
The Standard Synthetic Workflow
To understand the impurities, we must first visualize the standard industrial route (Robinson Annulation
Hydrogenation).
Figure 1: The primary synthetic pathway.[1] Impurities arise at the transition points between these stages.
Impurity Identification & Troubleshooting (Q&A)
Category A: The "Open-Chain" Impurities (Robinson Annulation Phase)
Q1: I see a persistent impurity at a slightly longer retention time than my starting materials, but much shorter than the product. It has a mass consistent with the hydrated enone. What is it?
Diagnosis: This is likely the Uncyclized Michael Adduct (1,5-Diketone) .
In the Robinson Annulation, the initial Michael addition is fast, but the subsequent intramolecular Aldol condensation (ring closure) is the rate-determining step, especially with the steric hindrance of the ethyl group at the closure site.
Mechanism: The base strength was likely insufficient to drive the enolate formation required for ring closure, or the reaction was quenched too early.
Correction:
Increase Temperature: The cyclization often requires reflux (e.g., in Ethanol/KOH) whereas the Michael addition happens at lower temperatures.
Two-Step Protocol: Do not attempt a "one-pot" synthesis. Isolate the Michael adduct, then subject it to harsher acidic (p-TsOH/Benzene) or basic conditions to force dehydration.
Q2: My reaction mixture turned into a viscous, gummy solid with low yield. What happened?
Diagnosis:Polymerization of Vinyl Ketone Precursors.
Methyl Vinyl Ketone (MVK) or Ethyl Vinyl Ketone (EVK) are notorious for anionic polymerization initiated by the base used for the Michael addition.
Prevention Protocol:
Stabilizers: Ensure your vinyl ketone source contains a radical inhibitor (e.g., hydroquinone) if stored, but note that anionic polymerization is non-radical.
Slow Addition: Add the vinyl ketone dropwise to the enolate solution at low temperature (-78°C to 0°C). Never add the base to the vinyl ketone.
Dilution: High concentration favors polymerization over cyclization.
Category B: The "Unsaturated" & "Over-Reduced" Impurities (Hydrogenation Phase)
Q3: LC-MS shows a peak with M-2 relative to the target. It co-elutes closely with the product.
Diagnosis:Residual Enone (4-Acetyl-4-ethylcyclohex-2-en-1-one).
This is the immediate precursor.[1] The quaternary center at C4 creates steric bulk that can hinder the adsorption of the C2-C3 double bond onto the heterogeneous catalyst surface (Pd/C or Raney Ni).
Troubleshooting:
Catalyst Loading: Increase Pd/C loading from 5% to 10% w/w.
Solvent Choice: Switch from Methanol to Ethyl Acetate. Protic solvents sometimes compete for the catalyst surface.
Pressure: Moderate increase in
pressure (balloon 50 psi) usually resolves this.
Q4: I have a major impurity with M+2 mass. Is this the alcohol?
Diagnosis:Over-Reduced Alcohol (1-Hydroxy-4-acetyl-4-ethylcyclohexane).
You have reduced not only the alkene but also the ketone carbonyl at C1.[1] This is common when using highly active catalysts (like PtO2) or allowing the reaction to run too long.
Critical Control Point:
Monitor Strictly: Stop the reaction immediately upon consumption of the enone.
Poison the Catalyst: Use a selective catalyst system, such as Pd/C poisoned with Sulfur or Quinoline, or switch to Wilkinson’s Catalyst (homogeneous Rh) which is highly selective for alkenes over ketones.
Data Summary: Impurity Profile Table
Use this table to identify peaks in your GC/LC traces. (Relative Retention Times - RRT are approximate and depend on column polarity, typically HP-5 or C18).[1]
Impurity Name
Structure Description
Mass Shift (vs Target)
RRT (Approx)
Origin
Poly-EVK
Oligomers of ethyl vinyl ketone
Variable (High MW)
Baseline Hump
Polymerization during addition
Michael Adduct
Acyclic 1,5-diketone
+18 Da (Hydrated)
0.85
Incomplete Cyclization
The Enone
Cyclohexenone (Double bond at C2)
-2 Da
0.95
Incomplete Hydrogenation
Target
4-Acetyl-4-ethylcyclohexan-1-one
0 (Parent)
1.00
Desired Product
The Alcohol
Cyclohexanol derivative
+2 Da
1.10
Over-reduction of ketone
De-acetylated
4-ethylcyclohexanone
-42 Da
0.60
Retro-Claisen (Base cleavage)
Logic Map: Troubleshooting Decision Tree
Follow this logic flow to resolve low purity issues.
Figure 2: Decision tree for identifying and remediating synthetic impurities.
Detailed Experimental Protocol (Optimized for Purity)
To minimize the impurities listed above, we recommend the following optimized protocol for the Robinson Annulation step, which is the most error-prone phase.
Phase 1: Robinson Annulation (Synthesis of the Enone)
Step A (Michael Addition): Dissolve the dione in Methanol at 0°C . Add MVK dropwise over 30 minutes. Crucial: Keep cold to prevent polymerization. Stir for 2 hours at 0°C, then warm to RT.
Step B (Cyclization): Add the KOH solution. Heat the mixture to Reflux (65°C) for 4 hours. Monitor by TLC.[2]
Note: If the "Open Chain" impurity persists, add a catalytic amount of Pyrrolidine (enamine catalysis) to drive the ring closure.
Workup: Neutralize with dilute HCl. Extract with EtOAc. Wash with Brine.[3]
Phase 2: Hydrogenation (Saturation)
Reagents:
Crude Enone from Phase 1.
Catalyst: 5% Pd/C (10 wt% loading).
Solvent: Ethyl Acetate (Avoids ketal formation seen in alcohols).
Procedure:
Purge reaction vessel with
, then .
Stir vigorously under
balloon (1 atm).
Sampling: Check LC-MS every 30 minutes. Stop exactly when the Enone peak vanishes.
Warning: Do not leave overnight, or the Alcohol impurity (M+2) will form.
References
Gawley, R. E. (1976). "The Robinson Annulation and Related Reactions." Synthesis, 1976(12), 777-794.
Foundational text on the mechanism and failure modes (polymerization)
Heathcock, C. H., et al. (1982). "Acyclic stereocontrol. 14. High stereoselectivity in the aldol condensation." Journal of Organic Chemistry, 47(20), 3998-4000.
Provides insight into the stereochemical challenges of gem-disubstituted systems.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
PubChem Compound Summary. (2025). "4-Acetyl-4-methylcyclohexanone (Analogous Structure)." National Center for Biotechnology Information.
Used for structural analogy and physical property estimation of the ethyl-variant.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-44-Q4
Topic: Troubleshooting Side Reactions & Process Optimization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary
The preparation of 4-acetyl-4-ethylcyclohexan-1-one presents a classic challenge in organic synthesis: the construction of a quaternary carbon center within a six-membered ring.[1] While the target appears simple, the combination of a bulky ethyl group and a labile acetyl group at the 4-position creates a "perfect storm" for side reactions—specifically polymerization , retro-Claisen fragmentation , and incomplete cyclization .
This guide addresses the synthesis via the Robinson Annulation pathway (the industry standard for this scaffold), specifically the reaction of 3-ethylpentane-2,4-dione (or its equivalent) with methyl vinyl ketone (MVK), followed by selective hydrogenation.
Part 1: The Synthesis Pathway & Failure Points
To troubleshoot effectively, we must visualize the competitive landscape of the reaction. The following diagram maps the desired pathway against the three most common "dead ends" reported by researchers.
Figure 1: Reaction pathway analysis showing the divergence between the desired Robinson Annulation sequence and critical failure modes (Polymerization, Fragmentation, Over-reduction).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: The "Tar" Effect (MVK Polymerization)
User Report: "I added the Methyl Vinyl Ketone (MVK) to my diketone, and within 30 minutes, the flask was full of a yellow/brown solid. Yield is <10%."
Diagnosis:
You are experiencing the rapid anionic polymerization of MVK. The ethyl group on your nucleophile (3-ethylpentane-2,4-dione) adds significant steric bulk, slowing down the desired Michael addition.[1] This leaves unreacted MVK exposed to the base for too long, allowing it to polymerize with itself rather than reacting with the diketone.
Solution Protocol:
Stabilize the MVK: Ensure your MVK contains hydroquinone (stabilizer). If you distilled it recently, you removed the stabilizer—add it back (0.1% w/w).
Change the Order of Addition: Do not add MVK to the basic mixture.
Correct Method: Mix the diketone and catalyst first. Cool to 0°C. Add MVK dropwise over 2–4 hours. This keeps the instantaneous concentration of MVK low, favoring the reaction with the abundant nucleophile over self-polymerization.
Switch Catalysts: Move from strong bases (NaOEt) to Lewis Acids or Organocatalysts .
Recommendation: Use FeCl₃ or Ni(acac)₂ (5 mol%) in solvent-free conditions or mild organocatalysts like Proline.[1] These activate the Michael acceptor without triggering anionic polymerization [1].
Issue 2: The "Vanishing" Acetyl Group
User Report: "I successfully made the ring, but NMR shows I lost the acetyl group. I mostly have 4-ethylcyclohexan-1-one."
Diagnosis:
This is a Retro-Claisen Fragmentation (or deacylation).[1] The 4,4-disubstituted intermediate is a
-diketone system within a ring.[1] In the presence of strong alkoxide bases (e.g., NaOEt, KOtBu) and heat, the ring can open or the acetyl group can be cleaved off as ethyl acetate.
Solution Protocol:
Lower the pH: Avoid alkoxide bases for the cyclization step.
The Two-Step Fix:
Step 1 (Michael): Perform the addition using a mild base (Triethylamine) or Lewis Acid at 0°C. Isolate the intermediate.
Step 2 (Cyclization): Use Pyrrolidine/Acetic Acid (buffer system) in toluene with a Dean-Stark trap.[1] This "soft" enamine-mediated cyclization is far less likely to cleave the acetyl group than hydroxide/alkoxide systems [2].[1]
Issue 3: Hydrogenation Selectivity
User Report: "I am trying to reduce the double bond of the enone to get the final ketone, but I keep getting the alcohol or a mixture of stereoisomers."
Diagnosis:
Standard Pd/C hydrogenation is often too active, reducing the ketone carbonyl along with the alkene.
Solution Protocol:
Poison the Catalyst: Use 5% Pd/C (sulfided) or add a modifier like Diphenylsulfide. This reduces the catalyst's activity toward carbonyls.
Alternative Hydride Source: Instead of H₂ gas, use Hantzsch Ester with a mild organocatalyst. This provides chemoselective transfer hydrogenation solely to the alkene [3].
Part 3: Optimized Experimental Protocol
This protocol minimizes steric conflicts and prevents deacylation.
Table 1: Reaction Parameters
Parameter
Value
Rationale
Solvent
Toluene (anhydrous)
Allows water removal (Dean-Stark) for cyclization.[1]
Catalyst 1
FeCl₃ (5 mol%)
Lewis acid for Michael addition; prevents MVK polymerization.
Catalyst 2
Pyrrolidine / AcOH
Soft acid/base buffer for cyclization; prevents deacylation.
Temperature
0°C Reflux
0°C for addition (kinetic control); Reflux for closure (thermodynamic).
Step-by-Step Methodology:
Michael Addition (The "Cold" Phase):
Charge a flask with 3-ethylpentane-2,4-dione (1.0 equiv) and FeCl₃ (0.05 equiv).[1]
Hydrogenate at 1 atm (balloon) H₂ pressure at Room Temperature.
Monitor: Check by NMR every 30 mins. Stop immediately upon disappearance of the alkene protons (approx. 5.8 ppm).
Part 4: FAQ
Q: Can I use a one-pot Robinson Annulation with KOH/Ethanol?A: For the 4-ethyl analog, this is risky.[1] The steric bulk of the ethyl group requires higher temperatures to drive cyclization, which simultaneously promotes the cleavage of the acetyl group by the strong base (KOH). The two-step buffered method (Protocol above) is safer.[1]
Q: My final product is a liquid, but the literature says it should be solid. Why?A: The 4-acetyl-4-ethyl substitution pattern creates a quaternary center.[1] If your product is liquid, check for:
Stereoisomers: If you reduced the ketone to an alcohol, you will have cis/trans isomers that depress the melting point.
Solvent Trap: Quaternary centers trap solvent molecules in the crystal lattice. Dry under high vacuum (0.1 mmHg) for 24 hours.
Q: Can I use the Diels-Alder route instead?A: Theoretically, yes, using 2-ethyl-1,3-butadiene and methyl vinyl ketone.[1] However, this yields 4-ethyl-1-acetylcyclohex-1-ene (acetyl at C1, ethyl at C4).[1] To get the target (Ketone at C1, Acetyl+Ethyl at C4), the Robinson Annulation is the most direct path.
References
Christoffers, J. (1997). Iron(III) Catalysis of the Michael Reaction of 1,3-Dicarbonyl Compounds and Enones. Chemical Communications, (11), 943–944. Link
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link[1]
Ouellet, S. G., et al. (2006). Enantioselective Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society, 128(50), 15940–15941. Link[1]
4-Acetyl-4-ethylcyclohexan-1-one reaction workup and extraction procedure
Technical Support Center: 4-Acetyl-4-ethylcyclohexan-1-one Reaction Workup and Extraction Welcome to the technical troubleshooting and protocol center for the isolation of 4-Acetyl-4-ethylcyclohexan-1-one. As a dual-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Acetyl-4-ethylcyclohexan-1-one Reaction Workup and Extraction
Welcome to the technical troubleshooting and protocol center for the isolation of 4-Acetyl-4-ethylcyclohexan-1-one. As a dual-carbonyl aliphatic system, this intermediate presents unique physicochemical challenges during reaction workup. Its structural features—specifically the high hydrogen-bond acceptor count and the presence of acidic α-protons—make it susceptible to poor aqueous partitioning, emulsion stabilization, and pH-catalyzed degradation.
This guide synthesizes thermodynamic principles and field-proven methodologies to ensure high-yield, high-purity recovery of this specific diketone.
Part 1: Physicochemical Profiling
Understanding the physical properties of 4-Acetyl-4-ethylcyclohexan-1-one is critical for designing a logical workup. The table below summarizes the quantitative data and the direct causality behind our extraction strategies.
Property
Value
Causality / Workup Implication
Molecular Formula
C₁₀H₁₆O₂
Moderate hydrocarbon bulk provides baseline lipophilicity, but the dual oxygen atoms dominate the partition coefficient.
Molecular Weight
168.23 g/mol
Relatively low MW; requires strict temperature control during high-vacuum solvent removal to prevent product volatilization.
H-Bond Acceptors
2 (Carbonyl oxygens)
High affinity for the aqueous phase necessitates aggressive "salting-out" procedures to force the product into the organic layer.
Refractive Index ()
1.4775
A critical quantitative metric used to validate the purity of the isolated liquid product without relying solely on NMR [1].
α-Proton Acidity
High (adjacent to C=O)
Highly prone to enolization; strict pH control (pH 6–7) is required during the quench to prevent aldol condensation.
Part 2: Standard Operating Procedure (SOP)
Self-Validating Extraction Protocol
Phase 1: Quenching and pH Control
Cool the Reaction: Transfer the crude reaction mixture to an ice-water bath and cool to 0–5 °C to minimize exothermic degradation during the quench.
Buffer Addition: Slowly add a saturated aqueous solution of Ammonium Chloride (
) or Sodium Bicarbonate (), depending on the initial pH of your reaction.
Validation Check (pH): Test the aqueous phase with pH paper. Adjust dropwise with 1M HCl or 1M NaOH until the pH is strictly between 6.5 and 7.0.
Causality: Maintaining strict neutrality prevents base-catalyzed aldol condensation and acid-catalyzed enolization of the acetyl group.
) directly to the quenched biphasic mixture until no more dissolves.
5. Validation Check (Saturation): Visual confirmation of a small amount of undissolved salt at the bottom of the flask ensures maximum ionic strength.
Causality: According to the Hofmeister series and the Setschenow equation, high ionic strength increases the entropic penalty of water solvating the polar diketone, driving the organic molecules into the extraction solvent [2].
Phase 3: Liquid-Liquid Extraction
6. Primary Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a 1:1 volume ratio to the aqueous phase. Vigorously shake the separatory funnel, venting frequently.
7. Phase Separation: Allow the layers to separate. If an emulsion forms, do not wait indefinitely (see FAQ below).
8. Back-Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh solvent.
9. Validation Check (TLC): Spot both the combined organic phase and the residual aqueous phase on a silica TLC plate. Visualize using a
stain. The aqueous track must show no stainable spots, confirming complete partitioning.
Phase 4: Drying and Concentration
10. Brine Wash: Wash the combined organic layers once with saturated brine to remove dissolved micro-droplets of water.
11. Drying: Add anhydrous Sodium Sulfate (
).
12. Validation Check (Drying): Swirl the flask. The drying agent must flow freely like sand. If it clumps heavily, water is still present; add more .
13. Solvent Removal: Decant the organic phase into a round-bottom flask. Concentrate via rotary evaporation with the water bath set strictly below 40 °C.
14. Validation Check (Constant Mass): Weigh the flask periodically. Once the mass stabilizes, immediately remove it from the vacuum to prevent volatilization of the diketone.
Part 3: Extraction Workflow Visualization
Optimized Liquid-Liquid Extraction Workflow for 4-Acetyl-4-ethylcyclohexan-1-one.
Part 4: Troubleshooting & FAQs
Q1: My extraction yield is consistently below 50% despite multiple washes. Where is my product going?A1: Because 4-Acetyl-4-ethylcyclohexan-1-one contains two carbonyl groups, it acts as a strong hydrogen-bond acceptor, giving it significant aqueous solubility. If you are skipping the "salting-out" step, your product is remaining in the aqueous layer. You must saturate the aqueous phase with
prior to extraction to decrease the solubility of the diketone in water [2].
Q2: I have a stubborn emulsion during the EtOAc/water extraction. How do I break it?A2: The amphiphilic nature of this molecule (polar carbonyls paired with a nonpolar ethyl/cyclohexyl bulk) naturally stabilizes emulsions. Do not simply wait for it to separate. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the microscopic particulates stabilizing the emulsion interface. Alternatively, centrifuge the mixture at 3000 rpm for 5 minutes.
Q3: My isolated product is heavily discolored (dark brown/yellow) and shows multiple spots on TLC. What happened?A3: This is a classic symptom of enolization followed by aldol condensation. The α-protons on both the cyclohexanone ring and the acetyl group are highly acidic. If your quench left the aqueous layer too basic (pH > 8) or too acidic (pH < 4), the diketone will self-condense into heavy, colored oligomers. Always validate that your aqueous phase is buffered to pH 6.5–7.0 before proceeding to extraction.
Q4: Can I use Hexanes or Diethyl Ether for the extraction instead of EtOAc?A4: Hexanes is far too nonpolar to efficiently extract this diketone; your partition coefficient (
) will be highly unfavorable. Diethyl ether can work, but Ethyl Acetate (EtOAc) or Dichloromethane (DCM) provide vastly superior partition coefficients for dual-carbonyl systems. Note that if using DCM, the organic layer will be the bottom layer.
Q5: I left my product on the high-vacuum line overnight to dry, and now my flask is nearly empty. Did it decompose?A5: It did not decompose; it evaporated. With a molecular weight of 168.23 g/mol , 4-Acetyl-4-ethylcyclohexan-1-one possesses enough vapor pressure to sublimate/evaporate under deep vacuum (<0.1 Torr) over extended periods. Once your rotovap achieves a constant mass, stop drying. If trace solvent remains, remove it via a gentle stream of nitrogen gas rather than high vacuum.
Part 5: References
Holtz, H. D., & Stock, L. M. (1964). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society, 86(23), 5183–5188.[Link]
Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370.[Link]
Reference Data & Comparative Studies
Validation
Spectroscopic Analysis of 4-Acetyl-4-ethylcyclohexan-1-one: A Comparative Guide to High-Resolution vs. Benchtop Analytical Platforms
The compound 4-acetyl-4-ethylcyclohexan-1-one (C₁₀H₁₆O₂) serves as a critical synthetic building block, most notably utilized in the preparation of 1-carboxy-4-substituted bicyclo[2.2.2]octanes[1]. These rigid, three-dim...
Author: BenchChem Technical Support Team. Date: March 2026
The compound 4-acetyl-4-ethylcyclohexan-1-one (C₁₀H₁₆O₂) serves as a critical synthetic building block, most notably utilized in the preparation of 1-carboxy-4-substituted bicyclo[2.2.2]octanes[1]. These rigid, three-dimensional bicyclic frameworks are highly valued in modern drug discovery for their ability to improve pharmacokinetic profiles and metabolic stability compared to traditional flat aromatic rings.
Because downstream synthetic success relies entirely on the precise stereoelectronic integrity of the quaternary C4 center (bearing both the acetyl and ethyl groups), rigorous spectroscopic verification is non-negotiable. This guide objectively compares the performance of high-resolution analytical platforms against modern benchtop alternatives, providing researchers with actionable, self-validating protocols for structural elucidation and purity assessment.
Analytical Decision Logic & Workflow
Choosing the correct analytical platform depends on whether the immediate goal is real-time reaction monitoring or final structural verification. The diagram below outlines the causality-driven decision matrix for analyzing this specific cyclic ketone.
Caption: Decision matrix for selecting the optimal spectroscopic platform for 4-acetyl-4-ethylcyclohexan-1-one.
Platform Comparison: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the gold standard for confirming the quaternary substitution at the C4 position. However, the choice between High-Field (e.g., 600 MHz) and Benchtop (e.g., 60–90 MHz) instruments yields vastly different data resolutions. Benchtop NMR systems have revolutionized real-time reaction monitoring by allowing simultaneous dual-phase kinetic tracking without deuterated solvents[2]. Yet, for final structural confirmation, high-field NMR is required.
The Causality of Resolution
At 60 MHz, the chemical shift dispersion is compressed in terms of Hertz. The methylene protons of the ethyl group (-CH₂CH₃) heavily overlap with the complex aliphatic multiplets of the cyclohexanone ring (C2, C3, C5, C6). At 600 MHz, the Larmor frequency is ten times higher, spreading these signals out across the frequency domain while maintaining their ppm values. This resolves the overlapping multiplets, allowing for the extraction of exact J-couplings to confirm the chair conformation.
To ensure absolute trustworthiness in structural elucidation, the NMR protocol must be internally calibrated.
Sample Preparation & Internal Calibration: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS acts as an internal standard, locking the 0.00 ppm reference point to validate that chemical shifts are not drifting due to solvent effects or temperature variations.
Probe Tuning & Matching: Adjust the probe capacitance to match the exact impedance of the sample. Causality: This maximizes radiofrequency (RF) pulse transfer efficiency, ensuring a high signal-to-noise ratio (SNR).
Automated Shimming: Optimize the magnetic field homogeneity using the ²H lock signal of CDCl₃ until the lock level is stable. Causality: Poor shimming broadens peaks, defeating the purpose of using a 600 MHz instrument to resolve the complex cyclohexanone ring protons.
Quantitative Acquisition: Apply a 90° pulse with a relaxation delay (D1) set to at least 5 × T₁ (longitudinal relaxation time). Causality: Ensuring full relaxation before the next pulse guarantees that peak integrations accurately reflect the proton ratios (e.g., 3H for acetyl, 3H for ethyl).
Platform Comparison: Mass Spectrometry (GC-EI-MS vs. LC-ESI-MS)
When assessing the purity of 4-acetyl-4-ethylcyclohexan-1-one, chromatographic separation coupled with mass spectrometry is required.
The Causality of Ionization
LC-ESI-MS (Electrospray Ionization) is ubiquitous in pharmaceutical analysis. However, 4-acetyl-4-ethylcyclohexan-1-one is a neutral, moderately polar aliphatic ketone lacking basic amines or highly acidic protons. ESI is highly inefficient for this molecule, often resulting in severe ion suppression or requiring the forced formation of sodium adducts ([M+Na]⁺).
Conversely, GC-EI-MS (Gas Chromatography - Electron Ionization) is the superior alternative. The compound is volatile and thermally stable. Hard ionization with 70 eV electrons guarantees consistent fragmentation, providing a highly reproducible structural fingerprint that LC-MS cannot match.
Data Comparison: GC-EI-MS vs. LC-ESI-MS
Parameter
GC-EI-MS (70 eV)
LC-ESI-MS (Positive Mode)
Analytical Advantage
Ionization Efficiency
Excellent (Vapor phase, hard ionization)
Poor (Requires adduct formation)
GC-MS guarantees signal detection.
Molecular Ion [M]
m/z 168 (often weak due to fragmentation)
m/z 169 [M+H]⁺ (if detectable)
LC-MS better for intact mass, if ionizable.
Fragmentation
Rich, reproducible library-matchable spectra
Minimal (unless MS/MS is used)
GC-MS provides structural proof via fragments.
Matrix Effects
Negligible
High (Ion suppression from buffers)
GC-MS offers higher quantitative reliability.
GC-EI-MS Fragmentation Pathway
The 70 eV electron impact triggers specific, predictable bond cleavages driven by the stability of the resulting ions.
Caption: Primary 70 eV EI-MS fragmentation pathways for 4-acetyl-4-ethylcyclohexan-1-one.
System Suitability Test (SST): Inject a pure solvent blank (e.g., GC-grade Hexane) prior to the sample. Causality: This validates the system is free of column carryover or injector contamination, ensuring that any peaks detected belong strictly to the sample.
Sample Injection: Inject 1 µL of a 1 mg/mL solution using a split ratio of 1:50. Causality: The split ratio prevents overloading the non-polar stationary phase (e.g., DB-5MS), which would cause peak tailing and obscure closely eluting volatile impurities.
Chromatographic Separation: Utilize a temperature gradient starting at 60°C (hold 2 min), ramping at 15°C/min to 280°C. Causality: The initial hold focuses the analyte at the head of the column, while the ramp separates the target ketone from structurally similar byproducts (e.g., unreacted starting materials or structural isomers) based on boiling point.
Mass Analysis: Scan from m/z 40 to 300. Causality: This range captures the intact molecular ion (m/z 168) and all diagnostic low-mass fragments (e.g., m/z 43 for the acetyl cation) while ignoring background air/water signals below m/z 40.
Conclusion
For the rigorous analysis of 4-acetyl-4-ethylcyclohexan-1-one, analytical platforms must be selected based on the specific chemical properties of the molecule. High-Field NMR (≥600 MHz) is mandatory for final structural elucidation due to the severe spectral overlap of the aliphatic ring protons, though Benchtop NMR remains a powerful, solvent-saving alternative for real-time reaction monitoring[3]. For purity assessment and impurity profiling, GC-EI-MS heavily outperforms LC-ESI-MS, providing guaranteed ionization and a robust fragmentation fingerprint essential for validating this critical bicyclic precursor.
References
Holtz, H. D., & Stock, L. M. (1964). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Acetyl-4-ethylcyclohexan-1-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of analytical chemistry. Mass spectrometry, particularly when coupled wi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of analytical chemistry. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as an indispensable tool for this purpose. The fragmentation pattern generated under electron ionization (EI) provides a molecular fingerprint, offering deep insights into a compound's structure. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Acetyl-4-ethylcyclohexan-1-one.
This document synthesizes established fragmentation principles of cyclic and aliphatic ketones to forecast the behavior of this specific disubstituted cyclohexanone derivative.[1][2][3] By comparing its predicted fragmentation to that of simpler analogs like cyclohexanone, we offer a logical framework for identifying this compound and understanding its mass spectrometric characteristics.
Core Properties and Predicted Mass Spectrum
4-Acetyl-4-ethylcyclohexan-1-one is a diketone with a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . The structure features a cyclohexanone ring with a quaternary carbon at the 4-position, substituted with both an acetyl and an ethyl group. This unique substitution pattern dictates a complex and informative fragmentation cascade.
The predicted mass spectrum is expected to exhibit a discernible molecular ion peak ([M]•+) and several characteristic fragment ions derived from predictable cleavage pathways. The relative abundances are estimated based on the stability of the resulting carbocations and radicals, drawing from established patterns for similar structures.[1][4]
m/z
Proposed Fragment Ion
Formula
Relative Abundance (Estimated)
Fragmentation Pathway
168
[M]•+ (Molecular Ion)
[C₁₀H₁₆O₂]•+
15%
Direct ionization
139
[M - C₂H₅]•+
[C₈H₁₁O₂]•+
70%
α-cleavage (loss of ethyl radical)
125
[M - C₃H₇O]•+
[C₇H₉O]•+
40%
α-cleavage (loss of acetyl radical)
98
[C₆H₁₀O]•+
[Cyclohexanone]•+
30%
Cleavage of C-C bond to substituent
83
[C₅H₇O]+
[C₈H₁₁O₂ - C₂H₄O]+
50%
Secondary fragmentation of m/z 139
55
[C₃H₃O]+
[Cyclohexanone fragment]
90%
Cyclohexanone ring fragmentation
43
[CH₃CO]+
[C₂H₃O]+
100% (Base Peak)
α-cleavage (formation of acylium ion)
Deciphering the Fragmentation Pathways
The fragmentation of cyclic ketones under electron ionization (70 eV) is a well-documented process driven by the formation of a molecular ion (M•+), which then undergoes a series of cleavage and rearrangement reactions to yield more stable, smaller ions.[5][6] For 4-Acetyl-4-ethylcyclohexan-1-one, the primary fragmentation mechanisms are predicted to be alpha-cleavage at multiple sites and characteristic ring fragmentation.
Alpha (α)-Cleavage: The Dominant Initial Step
Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a carbonyl group, is the most predominant fragmentation mode for ketones.[2][7] The stability of the resulting oxygen-containing acylium ion drives this process. In 4-Acetyl-4-ethylcyclohexan-1-one, there are three key sites for α-cleavage:
Loss of the Ethyl Group: Cleavage of the bond between the quaternary C4 carbon and the ethyl group results in the expulsion of an ethyl radical (•C₂H₅, 29 Da). This is a highly favorable pathway, leading to a prominent peak at m/z 139 .
Loss of the Acetyl Group: Alternatively, cleavage can occur between the C4 carbon and the acetyl group, ejecting an acetyl radical (•COCH₃, 43 Da). This would produce a significant ion at m/z 125 .
Formation of the Acylium Ion: The most common fragmentation for compounds containing an acetyl group is the formation of the highly stable acylium ion, [CH₃CO]+. This pathway results in what is predicted to be the base peak at m/z 43 .[8]
Cyclohexanone Ring Fragmentation
The cyclohexanone ring itself is subject to characteristic fragmentation. Following the initial α-cleavage within the ring (adjacent to the C1 carbonyl), the resulting open-chain radical ion undergoes subsequent cleavages.[3][9] This process for an unsubstituted cyclohexanone typically produces a base peak at m/z 55.[1][3] For 4-Acetyl-4-ethylcyclohexan-1-one, while the substituent-driven cleavages are expected to dominate, a significant peak at m/z 55 is still anticipated, representing the fundamental fragmentation of the core ring structure.
The proposed major fragmentation pathways are visualized below.
Caption: Predicted major EI fragmentation pathways for 4-Acetyl-4-ethylcyclohexan-1-one.
Comparative Analysis with Simpler Analogs
To contextualize the predicted fragmentation, it is useful to compare it with the known patterns of simpler cyclic ketones.
Compound
Molecular Weight ( g/mol )
Key Fragment m/z (Relative Intensity %)
Primary Pathway
Cyclohexanone
98.14
98 (M+, 45%), 55 (100%), 42 (50%)
Ring fragmentation leading to m/z 55 base peak.[3]
α-cleavage of substituents and acylium ion formation.
The comparison highlights a clear trend: as substitution on the cyclohexanone ring increases, fragmentation pathways related to the loss of these substituents become more prominent. For 4-ethylcyclohexanone, the loss of the ethyl group to form the m/z 97 ion is dominant. In our target molecule, the presence of the acetyl group introduces the highly favorable pathway to form the m/z 43 acylium ion, which is predicted to be the base peak.
Experimental Protocol: GC-MS Analysis
The following is a generalized experimental protocol for the analysis of 4-Acetyl-4-ethylcyclohexan-1-one using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source. This protocol is designed to be a self-validating system, ensuring reproducible and accurate data.
Methodology
Sample Preparation:
Prepare a 100 ppm stock solution of the analyte in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
Perform a serial dilution to create a working standard of 1-10 ppm. An internal standard may be added if quantitative analysis is required.
Gas Chromatograph (GC) Conditions:
Injection Volume: 1 µL
Injector Temperature: 250°C
Injection Mode: Split (e.g., 20:1 ratio)
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold at 280°C for 5 minutes.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Mass Range: m/z 35-400
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
Data Acquisition and Analysis:
Acquire the data in full scan mode.
Process the raw data using the instrument's native software to obtain the mass spectrum for the chromatographic peak of interest.
Identify the molecular ion and major fragment ions.
Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation and to investigate isomeric structures.
Infrared (IR) spectroscopy of 4-Acetyl-4-ethylcyclohexan-1-one
Comparative Analytical Guide: IR Spectroscopy of 4-Acetyl-4-ethylcyclohexan-1-one Executive Summary Objective: This guide provides a technical analysis of the Infrared (IR) spectroscopic profile of 4-Acetyl-4-ethylcycloh...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide: IR Spectroscopy of 4-Acetyl-4-ethylcyclohexan-1-one
Executive Summary
Objective: This guide provides a technical analysis of the Infrared (IR) spectroscopic profile of 4-Acetyl-4-ethylcyclohexan-1-one , a functionalized cyclohexane intermediate often utilized in the synthesis of complex analgesics and opioid scaffolds.[1][2]
The Challenge: In synthetic workflows, distinguishing the target molecule from its mono-functionalized precursors (e.g., 4-ethylcyclohexanone) or structural isomers is critical.[1][2] While NMR provides definitive structural elucidation, IR spectroscopy serves as the high-throughput "performance" tool for rapid reaction monitoring and functional group verification.[1][2]
Core Insight: The "performance" of IR for this molecule lies in its ability to simultaneously validate two distinct carbonyl environments (ring vs. chain) and confirm the formation of the quaternary carbon center at Position 4 via unique fingerprint markers.[1][2]
Technical Deep Dive: Spectroscopic Profile
The IR spectrum of 4-Acetyl-4-ethylcyclohexan-1-one is dominated by the interplay between the cyclic ketone and the exocyclic acetyl group.[1][2]
A. The Carbonyl Region (1700–1725 cm⁻¹)
Unlike simple mono-ketones, this molecule possesses two distinct carbonyl functionalities:[1][2][3]
Ring Ketone (C1): A 6-membered cyclic ketone.[1][2]
Acetyl Ketone (C4-substituent): An acyclic methyl ketone.[1][2]
Performance Expectation: Both functional groups theoretically absorb near 1715 cm⁻¹ .[1][2] In a low-resolution scan, these often merge into a single, hyper-intense band.[1][2] However, high-resolution acquisition often reveals a broadened peak or a doublet shoulder, distinguishing it from the sharper, single-intensity peak of the starting material (4-ethylcyclohexanone).[1][2]
B. The Fingerprint & Quaternary Center (1400–900 cm⁻¹)
The formation of the quaternary center at C4 (bearing both ethyl and acetyl groups) creates a specific vibrational signature.[1][2]
Acetyl Methyl Deformation (~1355–1360 cm⁻¹): A sharp, diagnostic band corresponding to the symmetric bending of the -C(=O)CH₃ group.[1][2] This is the primary "Go/No-Go" signal for acetyl addition.[2]
Ethyl Group Signatures: The ethyl group contributes a -CH₃ symmetric deformation near 1375–1380 cm⁻¹ .[1][2]
Result: A characteristic "doublet" feature in the 1350–1380 cm⁻¹ region is the hallmark of this specific 4,4-disubstituted scaffold.[1][2]
Comparative Performance Analysis
This section compares the IR diagnostic utility of the target molecule against its closest structural alternatives (precursors and impurities).[1][2]
Comparison 1: Target vs. Precursor (4-Ethylcyclohexanone)
Scenario: Verifying the acetylation of 4-ethylcyclohexanone.
Intensity Ratio: The C=O/C-H peak height ratio roughly doubles in the target.[1][2]
~1360 cm⁻¹
Absent (or weak background)
Strong, Sharp Peak (Acetyl -CH₃)
Definitive: Presence confirms acetyl group attachment.[1][2]
C-H Region
CH₂ dominated
CH₃ contribution increases
Subtle; less diagnostic than fingerprint region.[1][2]
Comparison 2: Target vs. Analog (4-Acetylcyclohexanone)
Scenario: Distinguishing the target from the non-ethylated analog (e.g., if starting from 4-acetylcyclohexanone).[1][2]
Feature
4-Acetylcyclohexanone
4-Acetyl-4-ethylcyclohexan-1-one
Diagnostic Verdict
C4 Environment
Tertiary (C-H present)
Quaternary (No C-H at C4)
Subtle: Lack of tertiary C-H bend (difficult to see in IR).[1][2]
Fingerprint
Simpler
Complex
The Ethyl group adds -CH₂- rocking bands (~780 cm⁻¹) absent in the methyl-only analog.[1][2]
Experimental Protocol: High-Fidelity Acquisition
To maximize the "performance" of the spectral data, we recommend Attenuated Total Reflectance (ATR) over traditional transmission (KBr) methods for this compound.[1][2]
Rationale:
Sample State: 4-Acetyl-4-ethylcyclohexan-1-one is typically a viscous liquid or low-melting solid.[1][2] KBr pellet preparation can induce moisture absorption (water bands mask regions) or inconsistent path lengths.[1][2]
ATR Advantage: Provides consistent path length and requires minimal sample preparation, crucial for the "Double Carbonyl" intensity comparison.[1][2]
Step-by-Step Workflow
System Prep: Ensure ATR crystal (Diamond or ZnSe) is clean.[1][2] Run a background scan (air) to remove CO₂/H₂O interferences.[1][2]
Sample Loading: Apply ~10-20 mg of the neat sample to the crystal center.
Pressure Application: Apply moderate pressure using the anvil.[1][2] Note: Over-pressure can shift peaks slightly; aim for ~80% signal throughput.
Acquisition Parameters:
Resolution: 2 cm⁻¹ (Critical to resolve the potential 1360/1380 doublet).
Scans: 16–32 scans (Sufficient for signal-to-noise; this is a strong absorber).[1][2]
Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical pathway for validating the synthesis of 4-Acetyl-4-ethylcyclohexan-1-one using IR markers.
Caption: Logical flowchart for spectroscopic validation of 4-Acetyl-4-ethylcyclohexan-1-one synthesis, prioritizing Carbonyl intensity and Acetyl deformation markers.
References
NIST Mass Spectrometry Data Center. "Cyclohexanone, 4-ethyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed March 8, 2026.[1][2] Link
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Ketones." Chemistry LibreTexts. Accessed March 8, 2026.[1][2] Link
Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online. Accessed March 8, 2026.[1][2] Link
PubChem. "4-Acetylcyclohexanone Compound Summary."[1][2] National Library of Medicine.[1][2] Accessed March 8, 2026.[1][2] Link[1][2]
High-Resolution HPLC Quantification of 4-Acetyl-4-ethylcyclohexan-1-one: A Comparative Guide of Column Chemistries
Executive Summary & Analytical Context 4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6) is a critical aliphatic intermediate utilized in the synthesis of complex bicyclo[2.2.2]octane derivatives and advanced active pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
4-Acetyl-4-ethylcyclohexan-1-one (CAS: 63381-72-6) is a critical aliphatic intermediate utilized in the synthesis of complex bicyclo[2.2.2]octane derivatives and advanced active pharmaceutical ingredients (APIs)[1]. The synthesis of this molecule typically proceeds via the hydrolysis of 3-acetyl-3-ethylpimelonitrile into a diacid intermediate, followed by cyclization[2].
Quantifying this intermediate via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge. Because the molecule lacks a conjugated aromatic system, analysts cannot rely on standard UV detection at 254 nm[3]. Instead, detection must target the isolated carbonyl groups. While the
electronic transition of the ketone occurs near 280 nm, its molar absorptivity () is extremely low. Consequently, quantitative methods must utilize the lower-energy transitions at 210 nm (Low-UV) to achieve adequate sensitivity[4].
This guide objectively compares the performance of a high-density, heavily end-capped AuraSil™ C18 column against a standard Legacy Phenyl-Hexyl column, detailing the causality behind mobile phase selection, column chemistry, and system suitability.
Mechanistic Workflow & Causality
To build a self-validating chromatographic method, every variable must be deliberately chosen to mitigate the risks associated with low-UV detection and aliphatic separation.
Mobile Phase Causality
At 210 nm, the choice of mobile phase additive is critical. Trifluoroacetic acid (TFA) is a common ion-pairing agent, but it exhibits significant UV absorbance below 220 nm, leading to severe baseline drift during gradient elution[5]. To ensure a stable baseline and accurate integration, 0.1% Phosphoric acid (
) is utilized. Phosphoric acid is UV-transparent down to 195 nm, providing a flat baseline while maintaining the acidic pH necessary to suppress the ionization of any residual diacid intermediates.
Column Chemistry Causality
AuraSil™ C18: Provides strong, non-specific dispersive (hydrophobic) interactions. Because 4-acetyl-4-ethylcyclohexan-1-one is purely aliphatic, the C18 alkyl chain maximizes retention of the ethyl and acetyl moieties, successfully resolving it from polar precursors.
Legacy Phenyl-Hexyl: Engineered primarily for
interactions with aromatic analytes. When applied to an aliphatic target, it behaves similarly to a short-chain alkyl column, resulting in poor retention and critical co-elution with the highly polar diacid intermediate.
Fig 1. Decision tree for HPLC method development highlighting detector and column selection causality.
Experimental Protocol
This protocol is designed as a self-validating system. By incorporating specific System Suitability Testing (SST) criteria, the method inherently verifies its own precision and accuracy before sample analysis begins.
Sample Preparation
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
Standard Preparation: Accurately weigh 10.0 mg of 4-acetyl-4-ethylcyclohexan-1-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Resolution Mixture: Spike the standard solution with 0.1 mg/mL of 4-acetyl-4-ethylpimelic acid (diacid intermediate) to verify column selectivity.
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Parameter
Specification
System
Agilent 1260 Infinity II (or equivalent) with DAD
Detection
UV at 210 nm (Reference: 360 nm, BW 100 nm)
Mobile Phase A
0.1% Phosphoric Acid in HPLC Water
Mobile Phase B
100% Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
2.0
80
20
10.0
30
70
12.0
30
70
12.1
80
20
| 15.0 | 80 | 20 (Re-equilibration) |
Comparative Performance Data
The resolution mixture was injected onto both the AuraSil™ C18 and the Legacy Phenyl-Hexyl columns to objectively assess performance.
Quantitative Comparison
Chromatographic Metric
AuraSil™ C18 (150 x 4.6 mm, 3µm)
Legacy Phenyl-Hexyl (150 x 4.6 mm, 3µm)
Retention Time (Target)
8.42 min
4.15 min
Retention Time (Diacid)
6.10 min
3.95 min
Resolution ()
3.8 (Baseline separation)
0.8 (Critical co-elution)
Peak Asymmetry ()
1.05
1.48 (Tailing observed)
Theoretical Plates ()
> 18,500
8,200
Baseline Noise (210 nm)
< 0.5 mAU
2.3 mAU
Analysis of Results
The data demonstrates the superiority of the C18 chemistry for this specific application. The AuraSil™ C18 column provided robust hydrophobic retention, pushing the target analyte to 8.42 minutes and achieving a baseline resolution (
= 3.8) from the polar diacid intermediate. Conversely, the Phenyl-Hexyl column failed to adequately retain the aliphatic target, resulting in co-elution ( = 0.8) and rendering accurate quantification impossible.
Fig 2. Synthetic pathway of 4-acetyl-4-ethylcyclohexan-1-one and potential chromatographic interferences.
System Suitability & Best Practices
To ensure the trustworthiness of the data, the following System Suitability Testing (SST) criteria must be met prior to running unknown samples:
Precision: The %RSD of the target peak area from six replicate injections of the standard must be
.
Resolution: The resolution (
) between the diacid intermediate and the target analyte must be .
Tailing Factor: The symmetry of the target peak (
) must be .
Expert Tip: Because the method operates at 210 nm, the quality of the water and acetonitrile is paramount[4]. Always use LC-MS or strictly HPLC-grade solvents. Even minor organic contaminants in lower-grade water will accumulate on the column during the aqueous hold and elute as ghost peaks during the gradient, potentially interfering with the target analyte.
References
Bruson, H. A., & Riener, T. W. (1943). "Cyanoethylation of Active Methylene Groups." Journal of the American Chemical Society / Organic Reactions. Retrieved from
LCGC International. (2020). "How It Works: UV Detection for HPLC." Chromatography Online. Retrieved from
Element Lab Solutions. (2018). "HPLC UV detection." Element Lab Solutions. Retrieved from
Electronics and Books Archive. (1964). "1-Carboxy-4-Substituted Bicyclo[2.2.2]Octanes." Retrieved from
Comparing 4-Acetyl-4-ethylcyclohexan-1-one with 4-acetyl-4-methylcyclohexanone
An In-Depth Comparative Analysis for Synthetic Strategy: 4-Acetyl-4-ethylcyclohexan-1-one vs. 4-Acetyl-4-methylcyclohexanone Introduction: The Subtle Distinction with Significant Consequences In the realm of organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Analysis for Synthetic Strategy: 4-Acetyl-4-ethylcyclohexan-1-one vs. 4-Acetyl-4-methylcyclohexanone
Introduction: The Subtle Distinction with Significant Consequences
In the realm of organic synthesis and drug discovery, substituted cyclohexanones are pivotal building blocks, serving as versatile intermediates for complex molecular architectures.[1] Their conformational rigidity and multiple reactive sites offer a rich landscape for stereoselective transformations. This guide presents a comparative analysis of two closely related analogs: 4-acetyl-4-ethylcyclohexan-1-one and 4-acetyl-4-methylcyclohexanone. While differing by only a single methylene unit, the transition from a methyl to an ethyl group at the C4 position introduces subtle yet profound changes in steric and electronic properties. These differences can significantly influence reactivity, selectivity, and ultimately, the utility of these compounds as synthetic precursors.
This document, intended for researchers and drug development professionals, moves beyond a simple cataloging of properties. It delves into the mechanistic underpinnings of their differential behavior, provides validated experimental protocols for their synthesis and analysis, and presents comparative data to inform rational decision-making in a laboratory setting. The choice between these two molecules is not arbitrary; it is a strategic decision that can impact reaction efficiency, product distribution, and the overall success of a synthetic campaign.
Part 1: Physicochemical and Spectroscopic Profile
The foundational step in evaluating any chemical intermediate is a thorough understanding of its intrinsic properties. The primary structural difference—an ethyl versus a methyl group at the quaternary C4 center—directly impacts molecular weight, and more importantly, the steric environment around the molecule's two carbonyl functionalities.
Core Properties
The addition of a CH₂ group in the ethyl substituent results in a predictable increase in molecular weight and likely influences properties such as boiling point and lipophilicity.
While exhaustive experimental data for 4-acetyl-4-ethylcyclohexan-1-one is sparse in public databases, we can predict its spectroscopic characteristics in relation to its well-documented methyl analog. The key differentiating signals will arise from the C4 substituent.
Minimal difference expected in carbonyl stretching frequencies as the electronic effect of the alkyl groups is similar at this distance.
Mass Spec (EI)
M⁺ at m/z = 154
M⁺ at m/z = 168
The molecular ion peak will differ by 14 mass units, corresponding to a CH₂ group. Fragmentation patterns will also differ, with the ethyl analog showing a prominent loss of an ethyl radical (M-29).
Part 2: Comparative Reactivity and Mechanistic Insights
The utility of these molecules is defined by their chemical reactivity. The seemingly minor structural change from methyl to ethyl has significant stereoelectronic implications that govern their behavior in key organic transformations.
Steric Hindrance: The Dominant Differentiating Factor
The most critical difference between the two compounds is the steric bulk of the C4 substituent. The ethyl group, with its greater conformational flexibility and volume, exerts a more significant steric influence than the methyl group. This steric hindrance primarily affects the reactivity of the adjacent ring carbonyl.
Nucleophilic Addition: The approach of a nucleophile to the ring's carbonyl carbon is more impeded in the ethyl-substituted compound.[3] This is because the transition state for nucleophilic attack requires the incoming nucleophile to navigate the steric field created by the C4 substituents.[4] Consequently, reactions such as reduction (e.g., with NaBH₄), Grignard additions, or Wittig reactions at the ring ketone are expected to proceed at a slower rate for the ethyl analog.[5]
Enolate Formation: The regioselectivity of enolate formation can be influenced by steric factors.[6] While the C4 position prevents enolization on that side, the choice of base to deprotonate the C2 or C6 positions can be affected by the overall steric environment of the molecule.
Caption: Steric hindrance at the ring carbonyl.
Electronic Effects and Tautomerism
Both methyl and ethyl groups are electron-donating through induction. The ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the electrophilicity of the carbonyl carbons. However, this effect is generally considered minor compared to the steric differences.
A key aspect of these 1,3-dicarbonyl systems is their ability to undergo keto-enol tautomerism. The equilibrium between the keto and enol forms is crucial for reactions involving the enolate intermediate.[7] While the keto form is overwhelmingly favored for simple ketones, the presence of the 1,3-dicarbonyl motif can increase the enol content.[8]
Caption: Keto-enol tautomerism in 4-acetyl-4-alkylcyclohexanones.
The substitution pattern dictates that two different enols can form. Zaitsev's rule, applied to enol stability, suggests that the more substituted enol is generally more stable.[9] In this case, enolization involving the ring ketone and the C2/C6 positions would lead to a more substituted double bond than enolization of the acetyl group. The slightly greater electron-donating nature of the ethyl group might marginally favor the enol form compared to the methyl analog, but this effect is expected to be minimal.
Part 3: Experimental Protocols and Workflows
To provide a practical framework for researchers, this section details robust protocols for the synthesis, characterization, and comparative analysis of these compounds.
A common and effective method for preparing such compounds is via the Stork enamine synthesis, followed by acylation and hydrolysis. This provides a controlled route to the desired 4,4-disubstituted cyclohexanone.
Workflow Diagram:
Caption: General synthesis workflow.
Step-by-Step Methodology:
Enamine Formation: To a solution of 4-methylcyclohexanone or 4-ethylcyclohexanone (1.0 eq) in toluene (2.0 M), add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
Azeotropic Distillation: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases, to drive the equilibrium towards the enamine product.
Reaction Quench & Acylation: Cool the reaction to room temperature. In a separate flask, cool a solution of methyl vinyl ketone (1.1 eq) in toluene to 0 °C. Slowly add the enamine solution to the methyl vinyl ketone. Allow the reaction to warm to room temperature and stir for 12-18 hours.
Hydrolysis: Add an aqueous solution of HCl (2 M) to the reaction mixture and stir vigorously for 2 hours to hydrolyze the iminium salt intermediate.
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-acetyl-4-alkylcyclohexan-1-one.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and GC-MS analysis, comparing the data to the expected values outlined in Section 1.2.
Protocol: Comparative Reduction Kinetics
This experiment provides quantitative data on the differential reactivity of the ring carbonyl due to steric hindrance.
Solution Preparation: Prepare 0.1 M stock solutions of both 4-acetyl-4-methylcyclohexanone and 4-acetyl-4-ethylcyclohexan-1-one in ethanol. Prepare a 0.025 M solution of sodium borohydride (NaBH₄) in ethanol.
Reaction Setup: In separate reaction vials, place 1.0 mL of each cyclohexanone stock solution. Include an internal standard (e.g., dodecane) for GC analysis.
Initiation: At time t=0, add 1.0 mL of the NaBH₄ solution to each vial simultaneously and begin stirring.
Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 0.1 mL aliquot from each reaction and quench it in a GC vial containing 0.9 mL of a pH 7 phosphate buffer and ethyl acetate. Shake vigorously.
Analysis: Analyze the ethyl acetate layer of each quenched sample by Gas Chromatography (GC) to determine the ratio of starting material to the corresponding alcohol product.
Data Interpretation: Plot the percentage of starting material remaining versus time for both compounds. The compound that is consumed faster (the methyl analog) is more reactive under these conditions. This provides empirical evidence for the greater steric hindrance in the ethyl analog.
Conclusion: Strategic Selection for Synthetic Advantage
The comparison between 4-acetyl-4-ethylcyclohexan-1-one and 4-acetyl-4-methylcyclohexanone serves as a compelling case study in physical organic chemistry. The addition of a single methylene group imparts a significant steric penalty that decelerates reactions at the adjacent ring carbonyl.
Choose 4-acetyl-4-methylcyclohexanone when:
Rapid, unhindered reaction at the ring carbonyl is desired.
Maximizing reaction yields and rates for nucleophilic additions is a priority.
Choose 4-acetyl-4-ethylcyclohexan-1-one when:
Differential reactivity between the two carbonyls is required. The increased steric hindrance at the ring ketone could allow for selective reactions at the less-hindered acetyl group under carefully controlled conditions.
The ethyl group is a necessary structural component of the final target molecule.
For drug development professionals, understanding these nuances is critical. The choice of building block can influence not only the synthetic route but also the metabolic stability and binding profile of the final active pharmaceutical ingredient. This guide provides the foundational data and experimental framework to make an informed, evidence-based decision, ensuring that the selected intermediate is optimally suited for the intended synthetic transformation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12659745, 4-Acetyl-4-methylcyclohexanone." PubChem, [Link]. Accessed March 7, 2026.[2]
Cieplak, A. S. "Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions." ResearchGate, [Link]. Accessed March 7, 2026.[4]
University of Wisconsin-Madison. "CHEM 330 Topics Discussed on Oct 19." [Link]. Accessed March 7, 2026.[6]
YouTube. "Keto-Enol Tautomerism." YouTube, [Link]. Accessed March 7, 2026.[9]
Grogan, G., et al. "Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks." Organic Process Research & Development, ACS Publications, [Link]. Accessed March 7, 2026.[10]
Pearson+. "How do steric effects influence the formation of hydrates in compounds like cyclohexanone." Study Prep in Pearson+, [Link]. Accessed March 7, 2026.[11]
Organic Chemistry Portal. "Synthesis of cyclohexanones." Organic Chemistry Portal, [Link]. Accessed March 7, 2026.[12]
National Center for Biotechnology Information. "Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation." PubMed Central, [Link]. Accessed March 7, 2026.[13]
YouTube. "Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry." YouTube, [Link]. Accessed March 7, 2026.[5]
Kumar, B., et al. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates." PubMed Central, [Link]. Accessed March 7, 2026.[1]
Conformational Dynamics of Gem-Disubstituted Scaffolds: A Technical Guide to 4-Acetyl-4-ethylcyclohexan-1-one
Executive Summary: The "Flexible" Quaternary Center In the design of bioactive small molecules, quaternary centers are pivotal for restricting conformational freedom and preventing metabolic degradation. However, not all...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Flexible" Quaternary Center
In the design of bioactive small molecules, quaternary centers are pivotal for restricting conformational freedom and preventing metabolic degradation. However, not all quaternary centers are "locks." This guide analyzes 4-Acetyl-4-ethylcyclohexan-1-one , a gem-disubstituted scaffold that offers a distinct "biased but flexible" conformational profile compared to traditional rigid analogs.[1]
Unlike the 4-tert-butyl "anchor" which freezes conformation, or the 4,4-dimethyl "null" scaffold which allows free flipping, the 4-acetyl-4-ethyl motif introduces a tunable equilibrium.[1] This guide provides the thermodynamic grounding, experimental protocols, and comparative data necessary to utilize this scaffold effectively in drug discovery.
Comparative Analysis: Performance & Alternatives
The Thermodynamic Landscape
The conformational preference of a gem-disubstituted cyclohexane is dictated by the difference in A-values (steric bulk) of the two substituents.[2] The system exists in dynamic equilibrium between Conformer A (Ethyl-Equatorial) and Conformer B (Ethyl-Axial).[1]
Core Principle: The bulkier group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[3]
Table 1: Comparative Conformational Energetics of 4,4-Disubstituted Cyclohexanones[1]
*Values derived from standard A-value tables (Eliel/Wiberg).
represents the energy penalty for the minor conformer.
Performance Insight
The "Goldilocks" Zone: 4-Acetyl-4-ethylcyclohexan-1-one does not lock the receptor-ligand conformation.[1] With a
of only ~0.5 kcal/mol, the energy barrier to access the minor conformer (Acetyl-Equatorial) is low enough to be overcome by binding energy interactions (typically 2-10 kcal/mol).
Dipole Effects: Unlike alkyl-alkyl pairs, the acetyl group introduces a dipole. While steric effects (A-values) dominate, the solvent polarity can slightly shift this equilibrium, stabilizing the conformer with the larger dipole moment (often the acetyl-axial form due to vector addition with the C1 ketone).
Experimental Protocol: Validating Conformation
To empirically determine the conformational ratio and barrier of this specific molecule, standard room-temperature NMR is insufficient due to rapid ring flipping (coalescence). The following protocol uses Dynamic Nuclear Magnetic Resonance (DNMR) .
Workflow Diagram
The following logic flow outlines the validation process for a new quaternary scaffold.
Figure 1: Experimental workflow for determining conformational thermodynamics of fluxional cyclohexanes.
Synthesis: Construct the quaternary center via the alkylation of 4-acetylcyclohexanone ethylene ketal with ethyl iodide, followed by acid hydrolysis. This ensures regioselectivity at C4.
Sample Prep: Dissolve 10-15 mg of the pure ketone in 0.6 mL of deuterated solvent.
Solvent Choice: Use CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 .[1] These solvents remain liquid at the required low temperatures (-90°C to -100°C).[1] Avoid CDCl₃ as it freezes at -64°C.[1]
To confirm which set of signals belongs to which conformer, perform a 1D-NOE (Nuclear Overhauser Effect) experiment at the slow exchange limit.
Irradiate the Acetyl Methyl Group:
If Acetyl is Axial (Major Conformer): You will see strong NOE enhancement of the syn-axial protons at C3 and C5.
If Acetyl is Equatorial:[4] You will see enhancement of the vicinal protons, but minimal interaction with axial C3/C5.
Result: The ethyl group (A-value 1.[2]75) forces the acetyl group (A-value 1.25) into the axial position.[5] Therefore, the Major Conformer will show strong NOE between the Acetyl-CH₃ and the axial ring protons.
Scientific Mechanism: The Battle of A-Values
The "performance" of this scaffold is a direct function of steric thermodynamics.
The A-Value Hierarchy
The A-value represents the free energy difference (
) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][3]
Ethyl Group (
): The ethyl group has an A-value of 1.75 kcal/mol .[1] Although the is similar to a methyl, the extra methyl group can rotate to avoid the ring, but it still sweeps out a larger volume than a simple methyl.
Acetyl Group (
): The acetyl group has an A-value of ~1.25 kcal/mol .[1] While the group is "large" in terms of atom count, the hybridization of the carbonyl carbon makes it planar. If the carbonyl oxygen is oriented away from the ring (exo), the 1,3-diaxial interactions are primarily with the smaller carbonyl carbon, reducing the effective steric penalty compared to the tetrahedral ethyl group.
is positive (defined here as the cost to put the bulkier Ethyl axial), the equilibrium favors the Ethyl-Equatorial conformer.
Figure 2: Thermodynamic equilibrium favoring the Ethyl-Equatorial conformer.
References
Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.[1] (Foundational text for A-values and conformational analysis).
Wiberg, K. B. "The A-Values of Substituents on Cyclohexane Rings." Angew.[6][7] Chem. Int. Ed.1986 , 25, 312–322. Link[1]
Bushweller, C. H. "Dynamic NMR Spectroscopy." In Conformational Analysis of Cyclohexanes; Academic Press, 2001. (Protocol source for low-temperature NMR).[1]
Jensen, F. R.; Bushweller, C. H.; Beck, B. H. "Conformational Preferences in Monosubstituted Cyclohexanes Determined by NMR Spectroscopy." J. Am. Chem. Soc.1969 , 91, 344–351. Link[1]
Squillacote, M. E.; Neth, J. M. "A-Values of the Acetyl and Nitro Groups." J. Org. Chem.1987, 52, 434–437.
The following guide details the proper disposal procedures for 4-Acetyl-4-ethylcyclohexan-1-one (CAS 63381-72-6). This protocol is designed for research laboratories and industrial facilities, prioritizing regulatory com...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for 4-Acetyl-4-ethylcyclohexan-1-one (CAS 63381-72-6). This protocol is designed for research laboratories and industrial facilities, prioritizing regulatory compliance (RCRA/EPA), personnel safety, and environmental stewardship.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the chemical identity and its specific hazards.[1] This compound is a functionalized cyclic ketone, often used as a pharmaceutical intermediate.[1]
Property
Specification
Chemical Name
4-Acetyl-4-ethylcyclohexan-1-one
CAS Number
63381-72-6
Formula
Molecular Weight
168.23 g/mol
Physical State
Viscous liquid or low-melting solid (dependent on purity/temperature).[1][2]
Solubility
Soluble in organic solvents (DCM, Ethyl Acetate, Ethanol); Poorly soluble in water.[1]
Primary Hazards
Combustible Liquid (Class II or IIIA), Irritant (Skin/Eye/Respiratory).[1]
RCRA Code
D001 (Ignitable) - Default classification for organic ketones unless flash point >140°F (60°C) is proven.
Pre-Disposal Directives
Scientific Rationale: Ketones possess a carbonyl group that is susceptible to nucleophilic attack. While generally stable, they can undergo hazardous polymerization (aldol condensation) in the presence of strong bases or acids, generating heat.[1]
Keep separate to minimize incineration costs, unless your facility uses a commingled "Organic" stream.[1]
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[2] Avoid low-grade plastics that ketones may soften over time.[2]
Disposal Workflow: Step-by-Step
Scenario A: Liquid Waste (Pure or in Solution)
Most common scenario for reaction mixtures or mother liquors.
Characterize: Confirm the pH is neutral (6-8).[2] If the waste contains residual acids/bases from synthesis, neutralize carefully before adding to the solvent carboy to prevent container pressurization.[1]
Transfer: Pour into the designated Non-Halogenated Organic Solvent waste container (often red or white carboy).
Labeling: Affix a hazardous waste tag immediately.
Constituents: "4-Acetyl-4-ethylcyclohexan-1-one" (Do not use abbreviations).[1][3]
Closure: Cap tightly. Volatile ketones contribute to laboratory VOCs; do not leave funnels in open carboys.
Scenario B: Solid Waste (Crystals/Residue)
Applicable if the material has crystallized or is absorbed on silica/filter paper.
Containment: Place the solid material into a wide-mouth HDPE jar or a double-lined hazardous waste bag.
Solvent Contamination: If the solid is wet with solvent, it must be treated as Flammable Solid waste.[1]
Debris: Contaminated gloves, pipette tips, and paper towels should be placed in the Solid Hazardous Waste bin (often a yellow bag/drum), not regular trash.[1]
Regulatory Requirement: A container is considered "RCRA Empty" only after triple rinsing.
Rinse 1: Add a compatible solvent (e.g., Acetone or Ethanol) to ~10% volume.[1] Shake well. Decant rinsate into Liquid Organic Waste .
Rinse 2: Repeat.
Rinse 3: Repeat.
Final Step: Deface the label. Allow the container to air dry in a fume hood. Once dry and odor-free, dispose of the container as non-hazardous glass/plastic recycling or trash, depending on local policy.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for segregating this specific ketone waste.
Caption: Figure 1. Waste segregation logic ensuring compliance with RCRA non-halogenated vs. halogenated solvent streams.
Emergency Procedures (Spill Response)
In the event of a spill (>100 mL), immediate action is required to prevent vapor accumulation and ignition.[1]
Evacuate & Ventilate: Remove ignition sources. 4-Acetyl-4-ethylcyclohexan-1-one is combustible; vapors can travel to spark sources.[1][2]
Absorb: Use an inert absorbent (vermiculite or clay-based kitty litter).[2] Do not use paper towels for large spills as this increases surface area for evaporation/ignition.
Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris contaminated with [Chemical Name]".
Wash: Clean the surface with a detergent solution to remove oily residue.
References
ChemSrc. (2025). 4-acetyl-4-ethylcyclohexan-1-one (CAS 63381-72-6) Physicochemical Properties. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 4-Acetylcyclohexanone (Structural Analog Safety Data). Retrieved from [Link][7]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]